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  • Product: Acremine F

Core Science & Biosynthesis

Foundational

Acremine F: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals Abstract Acremine F is a meroterpenoid natural product first isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with Pl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine F is a meroterpenoid natural product first isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with Plasmopara viticola.[1][2] As a member of the acremine family of secondary metabolites, it possesses a unique chemical architecture that has garnered interest in the scientific community. This document provides a detailed overview of the chemical structure, properties, and known biological activities of Acremine F, intended to serve as a technical resource for researchers in natural product chemistry, mycology, and drug discovery. While its biological activity has been qualitatively described, further quantitative studies are required to fully elucidate its potential.

Chemical Structure and Physicochemical Properties

Acremine F is characterized by a substituted cyclohexenetriol core linked to a hydroxy-dimethylbutenyl side chain. Its absolute stereochemistry has been determined through spectroscopic analysis and X-ray crystallography of related compounds.

Systematic Name: (1S,2R,4S)-5-((E)-3-hydroxy-3-methylbut-1-en-1-yl)-2-methylcyclohex-5-ene-1,2,4-triol

Table 1: Physicochemical and Structural Data for Acremine F

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄--INVALID-LINK--
Molecular Weight 228.29 g/mol --INVALID-LINK--
SMILES CC(C)(O)/C=C/C1=C--INVALID-LINK----INVALID-LINK--(O)C[C@@H]1O
InChI Key KLZSJMCXTDLPSF-DVKNGYBMSA-N
Appearance White amorphous solid--INVALID-LINK--

Note: SMILES and InChI Key are standardized chemical identifiers that can be used with various chemical software platforms to generate 2D and 3D models of the molecule.

Biological Activity

Acremine F was first identified in a screening effort for natural products with activity against Plasmopara viticola, the causative agent of downy mildew in grapevines.

Antifungal Activity

Initial studies demonstrated that Acremine F, along with its congeners Acremine A, B, C, and D, inhibits the germination of P. viticola sporangia.[2] This suggests a potential role for these compounds in the chemical defense mechanisms of the host plant or the endophytic fungus. At the time of this writing, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for the antifungal activity of Acremine F have not been published in the peer-reviewed literature.

Cytotoxicity and Other Activities

There is currently no publicly available data on the cytotoxicity of Acremine F against mammalian cell lines or its effects on other biological targets. Further research is needed to explore the broader pharmacological profile of this molecule.

Experimental Protocols

Isolation and Characterization of Acremine F

The following is a summary of the experimental protocol for the isolation and characterization of Acremine F as described by Assante et al. (2005).

Workflow for the Isolation of Acremine F

cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Analysis and Characterization Culture Culture of Acremonium sp. on solid medium Extraction Extraction with ethyl acetate Culture->Extraction SilicaGel Silica Gel Column Chromatography Extraction->SilicaGel Crude Extract HPLC Preparative HPLC SilicaGel->HPLC NMR 1D and 2D NMR Spectroscopy HPLC->NMR MS Mass Spectrometry HPLC->MS Structure Structure Elucidation of Acremine F NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of Acremine F.

  • Fungal Culture: The endophytic Acremonium sp. is cultured on a solid potato dextrose agar (PDA) medium.

  • Extraction: The fungal biomass and agar are extracted with ethyl acetate. The organic solvent is then evaporated to yield a crude extract.

  • Chromatography: The crude extract is subjected to silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual acremine compounds.

  • Structure Elucidation: The chemical structure of Acremine F is determined using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Total Synthesis

The first asymmetric total synthesis of Acremine F has been reported, providing a scalable route to the natural product. This synthesis allows for the production of sufficient quantities for further biological evaluation and the generation of synthetic analogs. The key steps involve an enantioselective dihydroxylation and a kinetic resolution via an asymmetric reduction.

Signaling Pathways

As of the latest literature review, there is no information available regarding the specific signaling pathways modulated by Acremine F. The molecular target and mechanism of action for its antifungal activity remain to be elucidated. Future research in this area could involve transcriptomic or proteomic studies on P. viticola treated with Acremine F to identify potential pathways affected.

Future Directions

The unique structure of Acremine F and its initial discovery as an antifungal agent present several avenues for future research:

  • Quantitative Biological Evaluation: Determination of MIC and IC50 values against a panel of fungal pathogens and plant-associated fungi is crucial to understand its potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by Acremine F will provide insights into its antifungal mechanism.

  • Cytotoxicity Profiling: Assessing the cytotoxic effects of Acremine F on various cancer and normal cell lines will be essential to evaluate its potential as a therapeutic lead.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis route enables the creation of analogs to explore the key structural features required for its biological activity.

Conclusion

Acremine F is an intriguing fungal metabolite with a well-defined chemical structure and demonstrated, albeit not yet quantified, antifungal activity. This technical guide consolidates the current knowledge on Acremine F, highlighting the foundational work that has been done and underscoring the significant opportunities that exist for further investigation into its biological properties and potential applications. The availability of a synthetic route will undoubtedly accelerate these research endeavors.

References

Exploratory

Acremine F: A Technical Guide to its Discovery, Isolation, and Characterization from Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Acremine F, a meroterpenoid natural product de...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Acremine F, a meroterpenoid natural product derived from the endophytic fungus Acremonium byssoides. The document details the original experimental protocols, presents key analytical data, and outlines the biosynthetic context of this secondary metabolite.

Executive Summary

In 2005, a team of researchers led by Torta and Assante reported the discovery of a new family of meroterpenoids, designated Acremines A through F, from an endophytic fungus.[1] The producing organism, Acremonium byssoides strain A20, was isolated from grapevine leaves that had been artificially inoculated with the downy mildew pathogen, Plasmopara viticola.[2] While several of the isolated acremines demonstrated antifungal activity against P. viticola, Acremine F was found to be biologically inactive in the reported assays.[1][3] This guide consolidates the available scientific literature to provide a comprehensive technical resource on Acremine F, focusing on the foundational methodologies of its discovery and characterization.

Discovery and Producing Organism

The discovery of Acremine F was a result of investigations into the secondary metabolism of endophytic fungi associated with grapevines (Vitis vinifera).

  • Organism: Acremonium byssoides strain A20.

  • Origin: The fungus was isolated as a residential endophyte from the leaves of the grapevine cultivar 'Inzolia' in a Sicilian vineyard. Notably, the host leaves were infected with Plasmopara viticola, and the Acremonium strain was found to parasitize its sporangiophores and sporangia.[4]

  • Significance: The discovery highlighted the potential of endophytic fungi, particularly those engaged in complex ecological interactions, as a source of novel secondary metabolites.

Experimental Protocols

The following sections detail the methodologies employed in the cultivation of Acremonium byssoides A20 and the subsequent isolation and identification of Acremine F. The protocols are based on the original discovery and subsequent related publications.

Fungal Cultivation

Acremonium byssoides A20 was cultured on a solid agar medium to promote the production of secondary metabolites. While the original 2005 publication refers generally to "agar cultures," subsequent work on other acremines from the same strain specifies two different media, one of which was used for the initial discovery.

Medium Composition: The fungus was cultivated on Corn-Step-Agar (CSA) for the production of Acremines A-F. In a later study focusing on Acremines H-N, a Malt-Peptone-Glucose (MPG) agar was used, demonstrating that medium composition influences the metabolic profile.

Cultivation Parameters:

  • Incubation Time: 3 weeks.

  • Culture Type: Static solid-phase fermentation in agar plates.

Extraction of Metabolites

A solvent extraction process was used to recover the crude mixture of secondary metabolites from the fungal culture.

Protocol:

  • The agar cultures of A. byssoides A20 were exhaustively extracted with Ethyl Acetate (EtOAc).

  • The resulting organic extracts were combined.

  • The solvent was removed under reduced pressure to yield a crude extract containing Acremine F and other related metabolites.

Isolation and Purification of Acremine F

The separation of individual compounds from the crude EtOAc extract was achieved through multiple chromatographic steps.

Methodology:

  • The crude extract was subjected to successive chromatographic fractionation and purification.

  • While the specific details of the chromatographic columns, stationary phases, and mobile phase gradients for the isolation of Acremine F are not fully detailed in the available literature, the process would have involved standard techniques such as silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve the final purification.

Structure Elucidation

The chemical structure and stereochemistry of Acremine F were determined using a combination of spectroscopic techniques.

Methods Used:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIMS) was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were employed to establish the connectivity and relative stereochemistry of the molecule.

  • X-ray Analysis: Single-crystal X-ray crystallography was used on related acremines to confirm their structures and stereochemistry, which provided a solid basis for the structural assignment of Acremine F.

Data Presentation

The following tables summarize the key quantitative and qualitative data for Acremine F.

Table 1: Physicochemical and Spectroscopic Data for Acremine F
PropertyDataReference
Molecular Formula C₂₁H₃₀O₄(inferred)
Compound Class Meroterpenoid
¹H NMR Specific chemical shifts and coupling constants determined from 1D and 2D spectra.
¹³C NMR 21 distinct carbon signals corresponding to the molecular formula.
HR-EIMS Exact mass measurement consistent with the proposed molecular formula.
Biological Activity No significant inhibition of Plasmopara viticola sporangia germination.

Note: Specific numerical values for NMR shifts and mass-to-charge ratios are detailed in the primary literature and are foundational for the definitive identification of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of Acremine F and its position within the broader family of related metabolites.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Acremonium byssoides A20 culture Cultivation on Corn-Step-Agar (3 weeks) start->culture extraction Ethyl Acetate (EtOAc) Extraction culture->extraction crude_extract Crude Metabolite Extract extraction->crude_extract chromatography Successive Chromatographic Fractionation (e.g., Silica Gel, HPLC) crude_extract->chromatography acremine_f Pure Acremine F chromatography->acremine_f analysis Structure Elucidation (NMR, MS, X-ray) acremine_f->analysis

Fig. 1: Experimental workflow for the isolation and characterization of Acremine F.

acremine_family cluster_source Producing Organism cluster_metabolites Isolated Meroterpenoids (Acremines) cluster_activity Biological Activity organism Acremonium byssoides A20 A Acremine A organism->A B Acremine B organism->B C Acremine C organism->C D Acremine D organism->D E Acremine E organism->E F Acremine F organism->F active Inhibits P. viticola Sporangia Germination A->active B->active C->active D->active E->active inactive No Significant Activity F->inactive

References

Foundational

Physical and chemical properties of Acremine F

For Researchers, Scientists, and Drug Development Professionals Abstract Acremine F is a meroterpenoid natural product isolated from fungi of the genus Acremonium. This document provides a detailed overview of its known...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine F is a meroterpenoid natural product isolated from fungi of the genus Acremonium. This document provides a detailed overview of its known physical and chemical properties, compiled from publicly available data. It includes a summary of its structural features, physicochemical characteristics, and a discussion of potential biological activities based on related compounds from the same genus. This guide also outlines generalized experimental protocols for the isolation, purification, and characterization of Acremine F, intended to serve as a foundational resource for researchers.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery. The genus Acremonium is known for producing a wide array of bioactive metabolites, including terpenoids, polyketides, and peptides, which have demonstrated antimicrobial, cytotoxic, antitumor, and anti-inflammatory properties[1]. Acremine F, a member of the meroterpenoid family, represents an interesting scaffold for further investigation due to its unique structural features. This guide aims to consolidate the current knowledge on Acremine F and provide a practical framework for its scientific exploration.

Physicochemical Properties

The physical and chemical properties of Acremine F are summarized in the tables below. This information is essential for its handling, formulation, and analytical characterization.

Table 1: Chemical Identification of Acremine F
IdentifierValue
CAS Number 863480-61-9[2]
Molecular Formula C₁₂H₂₀O₄[2]
IUPAC Name (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol[2]
Synonyms Acremin F[2]
InChI InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
InChIKey KLZSJMCXTDLPSF-DVKNGYBMSA-N
SMILES CC(C)(O)/C=C/C1=C--INVALID-LINK----INVALID-LINK--(O)C[C@H]1O
Table 2: Physical and Chemical Data of Acremine F
PropertyValue
Molecular Weight 228.3 g/mol
Appearance Reported as a residue
Purity ≥95%
Solubility Soluble in DMSO
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and structural elucidation of Acremine F. While a total synthesis of Acremine F has been published, the specific spectral data from this synthesis was not available in the supplementary information that could be accessed. The following sections outline the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons, the protons on the cyclohexene ring, the methyl groups, and the hydroxyl protons. The coupling constants between adjacent protons would be critical for determining the relative stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to the alkene carbons, the carbons of the cyclohexene core (including those bearing hydroxyl groups), and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of Acremine F is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ and sp² C-H bonds.

  • C=C stretching: A peak around 1650 cm⁻¹ corresponding to the carbon-carbon double bonds.

  • C-O stretching: Bands in the region of 1000-1200 cm⁻¹ for the carbon-oxygen single bonds of the hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Acremine F is predicted to show absorption maxima characteristic of a conjugated diene system within the cyclohexene ring and the enol side chain. The exact λmax would provide information about the extent of conjugation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₂H₂₀O₄ by providing an accurate mass measurement of the molecular ion [M+H]⁺ or other adducts. Fragmentation patterns observed in the MS/MS spectrum would offer valuable structural information.

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of Acremine F from a fungal source. These are based on standard methods for the study of fungal meroterpenoids.

Fungal Cultivation and Extraction
  • Cultivation: Acremonium sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice) under appropriate conditions of temperature and shaking for a period of several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and the culture broth are separated by filtration. The broth is extracted with an organic solvent such as ethyl acetate. The mycelial mat is also extracted with the same solvent. The organic extracts are then combined and concentrated under reduced pressure.

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield several fractions.

  • Further Purification: Fractions containing Acremine F (identified by thin-layer chromatography, TLC) are further purified by repeated column chromatography on silica gel or Sephadex LH-20.

  • Final Purification: The final purification is typically achieved by high-performance liquid chromatography (HPLC), preferably using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of methanol and water or acetonitrile and water).

Characterization
  • Structure Elucidation: The purified Acremine F is subjected to a battery of spectroscopic analyses, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, UV-Vis, and HRMS to confirm its structure.

  • Stereochemistry: The relative and absolute stereochemistry can be determined using techniques such as NOESY NMR experiments, X-ray crystallography (if suitable crystals can be obtained), or by comparison with synthetic standards.

Biological Activity

While there is no specific biological activity data reported for Acremine F, secondary metabolites from the genus Acremonium are known to possess a wide range of biological activities.

Potential Activities for Investigation:
  • Antimicrobial Activity: Acremine F could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Cytotoxic Activity: The compound could be tested against various cancer cell lines to assess its potential as an anticancer agent.

  • Anti-inflammatory Activity: Acremine F could be evaluated in cellular assays for its ability to inhibit inflammatory pathways, for example, by measuring the production of nitric oxide (NO) or pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of Acremine F.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Acremonium_sp Acremonium sp. Culture Crude_Extract Crude Ethyl Acetate Extract Acremonium_sp->Crude_Extract VLC VLC/Column Chromatography Crude_Extract->VLC Fractions Fractions VLC->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Acremine_F Pure Acremine F HPLC->Pure_Acremine_F Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Pure_Acremine_F->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Acremine F Isolation and Characterization Workflow.
Biological Activity Screening Cascade

This diagram outlines a hypothetical screening process to identify the biological activities of Acremine F.

biological_screening cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Mechanism of Action Acremine_F Acremine F Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Acremine_F->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Acremine_F->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Acremine_F->Anti_inflammatory MIC_determination MIC Determination Antimicrobial->MIC_determination IC50_determination IC50 Determination Cytotoxicity->IC50_determination Cytokine_profiling Cytokine Profiling Anti_inflammatory->Cytokine_profiling Signaling_pathway Signaling Pathway Analysis MIC_determination->Signaling_pathway IC50_determination->Signaling_pathway Cytokine_profiling->Signaling_pathway

References

Foundational

Acremine F: A Technical Review of a Fungal Meroterpenoid

For Immediate Release Acremine F is a fungal metabolite belonging to the meroterpenoid class of natural products. First isolated from an endophytic strain of Acremonium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Acremine F is a fungal metabolite belonging to the meroterpenoid class of natural products. First isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with the downy mildew pathogen, Plasmopara viticola, Acremine F is part of a larger family of related compounds known as acremines. While research into this specific molecule is nascent, this technical guide synthesizes the available literature, focusing on its origin, chemical properties, and the biological activities of its closest analogues.

Chemical and Physical Properties

Acremine F is a structurally defined molecule with the chemical formula C12H20O4 and a molecular weight of 228.3 g/mol . Its chemical structure has been elucidated through nuclear magnetic resonance (NMR) experiments and X-ray analysis.

PropertyValue
Molecular Formula C12H20O4
Molecular Weight 228.3 g/mol
CAS Number 863480-61-9
Class Meroterpenoid
Origin Endophytic Acremonium sp.

Biological Activity and Potential Applications

The primary biological activity associated with the acremine family is the inhibition of sporangia germination of Plasmopara viticola, the oomycete responsible for grapevine downy mildew. This finding suggests a potential role for these compounds in agriculture as natural antifungal agents.

Quantitative Data on Antifungal Activity

In the initial study by Assante et al. (2005), Acremines A, B, C, and D demonstrated inhibitory effects on the germination of P. viticola sporangia.[1] However, specific quantitative data for Acremine F, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, were not provided in the available literature. The study focused on the activity of Acremines A-D, and the specific contribution of Acremine F to the observed antifungal effect remains to be quantified.

CompoundTarget OrganismActivityQuantitative Data
Acremines A-DPlasmopara viticolaInhibition of sporangia germinationNot available in cited literature
Acremine F Plasmopara viticolaNot explicitly stated in cited literatureNot Available

Experimental Protocols

Inhibition of Plasmopara viticola Sporangia Germination

While the precise, step-by-step protocol used to test Acremine F is not detailed in the available literature, a general methodology for such an assay can be described based on standard practices in plant pathology.

Objective: To determine the effect of Acremine F on the germination of Plasmopara viticola sporangia.

General Procedure:

  • Preparation of Spore Suspension: Sporangia of P. viticola are collected from infected grapevine leaves and suspended in sterile distilled water or a suitable buffer to a standardized concentration.

  • Preparation of Test Solutions: Acremine F is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted to various concentrations in sterile water. Control solutions containing the solvent alone are also prepared.

  • Incubation: Aliquots of the spore suspension are mixed with the different concentrations of Acremine F and control solutions on a microscope slide or in a multi-well plate.

  • Germination Assessment: The slides or plates are incubated under conditions of optimal temperature and humidity to promote sporangia germination. After a set incubation period (typically several hours), the percentage of germinated sporangia is determined by microscopic observation. A sporangium is considered germinated if a germ tube is visible.

  • Data Analysis: The percentage of germination inhibition is calculated for each concentration of Acremine F relative to the solvent control.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action by which acremines inhibit sporangia germination. It is unknown whether they disrupt the fungal cell membrane, interfere with metabolic pathways, or affect specific signaling cascades involved in the germination process. Consequently, no signaling pathways associated with Acremine F's biological activity can be depicted at this time.

Synthesis and Chemical Relationships

Acremine F serves as a biogenetic precursor to Acremines A and B, which also exhibit antifungal properties. The total synthesis of Acremine F has been successfully achieved, providing a potential route for producing this and related compounds for further study.

Below is a logical diagram illustrating the relationship between the Acremine compounds as described in the literature.

Acremine_Relationships Relationship of Acremine Compounds cluster_activity Biological Activity Acremonium Acremonium sp. AcremineF Acremine F Acremonium->AcremineF Produces AcremineA Acremine A AcremineF->AcremineA Precursor to AcremineB Acremine B AcremineF->AcremineB Precursor to Plasmopara Plasmopara viticola (Grapevine Downy Mildew) AcremineF->Plasmopara Activity Not Quantified Plasmara Plasmara AcremineA->Plasmara Inhibits Sporangia Germination AcremineB->Plasmopara Inhibits Sporangia Germination

References

Exploratory

A Technical Guide to the Biological Activity Screening of a Novel Compound: A Hypothetical Case Study of Acremine F

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific biological activity data for a compound designated "Acremine F" is not publicly av...

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for a compound designated "Acremine F" is not publicly available. Therefore, this document serves as an in-depth technical guide and whitepaper outlining a comprehensive strategy for the biological activity screening of a novel, hypothetical natural product, herein referred to as Acremine F. The methodologies, data presentation, and pathway analyses described represent a standard, best-practice approach in the field of drug discovery.

Introduction to Biological Activity Screening

The discovery of novel therapeutic agents often begins with the screening of natural products or synthetic compounds to identify initial "hits" with desired biological effects.[1] This process, known as biological activity screening, is a critical first step in the drug development pipeline. A typical screening cascade involves a series of assays, starting with broad, high-throughput screens to identify any activity, followed by more specific secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.[1][2]

A Generalized Screening Workflow

The initial approach to screening a novel compound like Acremine F would follow a logical progression from broad, high-throughput assays to more focused, mechanism-of-action studies. This tiered approach ensures efficient use of resources and a systematic evaluation of the compound's potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Potency cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Lead Optimization A High-Throughput Screening (HTS) (e.g., Cytotoxicity, Antimicrobial) B Broad Panel of Cell-Based Assays A->B Initial Hits C Dose-Response Assays (IC50/EC50 Determination) B->C D Orthogonal Assays (Confirmation with different technology) C->D Confirmed Hits E Target Identification Assays D->E F Signaling Pathway Analysis E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A generalized workflow for the biological activity screening of a novel compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are representative protocols for key stages of the screening process.

Primary Screening: Cytotoxicity Assay (MTT Assay)

A common initial screen for novel compounds is to assess their general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of Acremine F in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

If initial screens suggest potential anti-inflammatory activity, a nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be performed.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Acremine F for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite (a stable product of NO) and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Profile of Acremine F against a Panel of Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.7 ± 3.1
MCF-7Breast Cancer8.9 ± 0.9
HepG2Liver Cancer> 100

Table 2: Hypothetical Anti-inflammatory Activity of Acremine F

AssayCell LineStimulantEndpointIC50 (µM)
Nitric Oxide InhibitionRAW 264.7LPSNitrite Production12.5 ± 2.3
TNF-α InhibitionTHP-1LPSTNF-α Secretion (ELISA)18.1 ± 1.5

Visualization of Signaling Pathways and Workflows

Once a confirmed hit with a desirable biological activity is identified, the next critical step is to elucidate its mechanism of action. This often involves investigating the compound's effect on key cellular signaling pathways.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on anti-inflammatory activity, a plausible hypothesis is that Acremine F may inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB Inhibition NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AcremineF Acremine F AcremineF->IKK Inhibition IkB_NFkB->IkB IkB_NFkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Acremine F.

Conclusion

The process of screening a novel compound for biological activity is a systematic and multi-faceted endeavor. While specific data for Acremine F is not yet available, this guide provides a robust framework for its evaluation, or that of any novel compound. By employing a tiered screening approach, utilizing detailed experimental protocols, ensuring clear data presentation, and investigating underlying molecular mechanisms, researchers can effectively assess the therapeutic potential of new chemical entities.

References

Foundational

An In-depth Technical Guide to the Secondary Metabolites of Acremonium persicinum

For Researchers, Scientists, and Drug Development Professionals Abstract Acremonium persicinum, a filamentous fungus frequently isolated from marine and terrestrial environments, has emerged as a prolific source of struc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonium persicinum, a filamentous fungus frequently isolated from marine and terrestrial environments, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the major classes of compounds produced by this fungus, with a particular focus on cyclopeptides and meroterpenoids. It details the experimental protocols for the fermentation, isolation, structure elucidation, and biological evaluation of these metabolites. Quantitative data on their bioactivities are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key experimental workflows and biosynthetic pathways using Graphviz to facilitate a deeper understanding of the scientific processes and molecular logic involved in the study of Acremonium persicinum's secondary metabolism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The genus Acremonium is well-documented for its capacity to produce a wide array of secondary metabolites with significant pharmacological potential.[1] Among the species of this genus, Acremonium persicinum has garnered considerable attention for its production of unique bioactive compounds, including novel cyclopeptides and meroterpenoids.[2][3] These natural products have demonstrated a range of biological activities, such as antifungal, antiviral, and cytotoxic effects, making them promising candidates for drug development.[4][5] This guide offers a technical deep-dive into the secondary metabolites of A. persicinum, consolidating current knowledge and providing detailed methodologies for their study.

Major Classes of Secondary Metabolites

Acremonium persicinum produces a rich diversity of secondary metabolites, which can be broadly categorized into two main classes: cyclopeptides and meroterpenoids.

Cyclopeptides: Siderophores and Peptolides

A significant portion of the secondary metabolites isolated from A. persicinum are cyclopeptides, which often exhibit siderophoric properties. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. The hydroxamate-based peptidyl siderophores are a major type found in fungi.

  • Acremonpeptides: This series of cyclohexapeptides, including acremonpeptides A-F, are characterized by the presence of N⁵-hydroxy-N⁵-acetyl-L-ornithine residues, which are responsible for their metal-chelating abilities. They have been isolated as complexes with aluminum (Al³⁺), iron (Fe³⁺), and gallium (Ga³⁺) ions. Some of these compounds, particularly the Al(III) and Ga(III) complexes of acremonpeptides E and F, have shown potent in vitro antifungal activity against pathogenic fungi like Aspergillus fumigatus and Aspergillus niger. Certain acremonpeptides have also displayed moderate antiviral activity against Herpes Simplex Virus 1 (HSV-1).

  • Aselacins: Aselacins are cyclic pentapeptolides that have also been isolated from A. persicinum.

  • Cordyheptapeptides: From the marine-derived strain A. persicinum SCSIO 115, new cycloheptapeptides, cordyheptapeptides C–E, have been isolated and shown to possess cytotoxic activities against various tumor cell lines.

The antifungal mechanism of some of these siderophores is proposed to be a "Trojan horse" strategy, where the fungal pathogen recognizes the siderophore as a vehicle for iron uptake, but the chelated metal ion (like aluminum or gallium) or the molecule itself proves to be toxic upon internalization.

Meroterpenoids: Acremines

Meroterpenoids are hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways. Acremonium persicinum has been found to produce a series of these compounds known as acremines. Numerous acremine analogues have been isolated and characterized, including acremines A, F, H, N, O, P, Q, and R, as well as chlorinated derivatives like 5-chloroacremine A and H. The structural elucidation of these complex molecules has been a significant focus of research, often requiring advanced spectroscopic and crystallographic techniques.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of selected secondary metabolites from Acremonium persicinum.

Table 1: Antifungal Activity of Acremonium persicinum Cyclopeptides

CompoundFungal StrainMIC (µg/mL)Reference
Al(III)-acremonpeptide EAspergillus fumigatus1
Al(III)-acremonpeptide EAspergillus niger1
Ga(III)-acremonpeptide EAspergillus fumigatus1
Ga(III)-acremonpeptide EAspergillus niger1
Al(III)-acremonpeptide FAspergillus fumigatus1
Al(III)-acremonpeptide FAspergillus niger1
Ga(III)-acremonpeptide FAspergillus fumigatus1
Ga(III)-acremonpeptide FAspergillus niger1
Amphotericin B (Control)Aspergillus fumigatus1
Amphotericin B (Control)Aspergillus niger1

Table 2: Antiviral Activity of Acremonium persicinum Cyclopeptides

CompoundVirusEC₅₀ (µM)Reference
Acremonpeptide AHSV-116
Acremonpeptide BHSV-18.7
Al(III)-acremonpeptide DHSV-114

Table 3: Cytotoxic Activity of Acremonium persicinum Cycloheptapeptides

CompoundCell LineIC₅₀ (µM)Reference
Cordyheptapeptide CSF-2682.5
Cordyheptapeptide CMCF-73.7
Cordyheptapeptide CNCI-H4603.0
Cordyheptapeptide ESF-26810.5
Cordyheptapeptide EMCF-712.1
Cordyheptapeptide ENCI-H46011.8

Experimental Protocols

This section provides a detailed description of the methodologies employed in the study of Acremonium persicinum secondary metabolites, compiled from various research publications.

Fungal Strain and Fermentation
  • Isolation of Fungal Strain: The Acremonium persicinum strains are often isolated from marine organisms, such as sponges, or from soil samples. For instance, strain F10 was isolated from the inner tissue of the marine sponge Phakellia fusca. Soil-derived strains can be isolated using a serial dilution plating method on media like Potato Dextrose Agar (PDA).

  • Culture and Fermentation:

    • Seed Culture: The fungus is typically grown on PDA for several days. Spores are then inoculated into a seed medium, such as Potato Dextrose Broth (PDB), and incubated on a rotary shaker.

    • Large-Scale Fermentation: For the production of secondary metabolites, large-scale fermentation is carried out. A common medium is autoclaved rice medium. The seed culture is inoculated into the rice medium and incubated under static conditions for an extended period (e.g., 30 days).

Extraction and Isolation of Metabolites
  • Extraction: The fermented rice medium and mycelia are extracted with an organic solvent, typically methanol (MeOH). The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Purification: The resulting fractions are subjected to a series of chromatographic techniques for the purification of individual compounds. This multi-step process often includes:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) are used for final purification of the compounds.

Structure Elucidation
  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the planar structure of the isolated compounds.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.

  • Determination of Absolute Configuration:

    • Advanced Marfey's Method: This method is used to determine the absolute configuration of the amino acid residues in the cyclopeptides. It involves the acid hydrolysis of the peptide, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) and subsequent HPLC analysis.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Biological Assays
  • Antifungal Susceptibility Testing (MIC Assay):

    • The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

    • Fungal strains such as Aspergillus fumigatus and Aspergillus niger are used.

    • A defined culture medium is prepared, and a specific inoculum of fungal conidia is added to the wells of a 96-well microplate.

    • The test compounds are serially diluted in the wells.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth, often assessed using an indicator like resazurin.

  • Cytotoxicity Assay (MTT Assay):

    • The cytotoxic activity of the compounds is evaluated against various human cancer cell lines (e.g., A549, H466, H1688) and a normal cell line (e.g., MRC-5).

    • The assay is based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells.

    • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of secondary metabolites from Acremonium persicinum.

experimental_workflow cluster_fermentation Fungal Culture and Fermentation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structure Elucidation & Bioassays A_persicinum Acremonium persicinum Strain PDA Growth on PDA A_persicinum->PDA Seed_Culture Seed Culture (PDB) PDA->Seed_Culture Large_Scale Large-Scale Fermentation (Rice Medium) Seed_Culture->Large_Scale Extraction Methanol Extraction Large_Scale->Extraction Partitioning Solvent Partitioning (EtOAc, n-BuOH) Extraction->Partitioning Silica_Gel Silica Gel Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC HPLC (NP & RP) Sephadex->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound NMR_MS NMR & HRESIMS Pure_Compound->NMR_MS Marfeys Advanced Marfey's Method Pure_Compound->Marfeys X_ray X-ray Crystallography Pure_Compound->X_ray Bioassays Biological Assays (Antifungal, Cytotoxicity) Pure_Compound->Bioassays

Caption: General workflow for studying A. persicinum secondary metabolites.

Biosynthesis of Ferrichrome-Type Siderophores

This diagram outlines the biosynthesis of ferrichrome-type siderophores in Acremonium persicinum, which is dependent on iron availability.

siderophore_biosynthesis cluster_conditions Environmental Conditions cluster_gene_expression Gene Expression cluster_synthesis Siderophore Synthesis cluster_function Biological Function Iron_Starvation Iron Starvation sid1 sid1 Gene Expression (NRPS for AS2488059) Iron_Starvation->sid1 induces Iron_Replete Iron Replete sid2 sid2 Gene Expression (NRPS for Ferricrocin) Iron_Replete->sid2 induces AS2488059 AS2488059 Synthesis sid1->AS2488059 Ferricrocin Ferricrocin Synthesis sid2->Ferricrocin Extracellular Extracellular (Defense & Iron Courier) AS2488059->Extracellular Intracellular Intracellular (Iron Sequestration) Ferricrocin->Intracellular

Caption: Iron-dependent biosynthesis of siderophores in A. persicinum.

Trojan Horse Mechanism of Siderophore-Mediated Antifungal Activity

The following diagram illustrates the conceptual "Trojan horse" mechanism by which certain siderophore complexes exert their antifungal effects.

trojan_horse cluster_extracellular Extracellular cluster_cell Fungal Cell Siderophore_Complex Acremonpeptide-Al³⁺/Ga³⁺ Complex Receptor Siderophore Receptor Siderophore_Complex->Receptor binds to Internalization Internalization Receptor->Internalization mediates Toxicity Cellular Toxicity Internalization->Toxicity leads to

Caption: Conceptual diagram of the "Trojan horse" mechanism.

Conclusion

Acremonium persicinum stands out as a valuable source of novel and bioactive secondary metabolites. The cyclopeptides and meroterpenoids produced by this fungus exhibit promising antifungal, antiviral, and cytotoxic properties, underscoring their potential as lead compounds in drug discovery programs. The detailed experimental protocols and workflows presented in this guide are intended to empower researchers to further explore the chemical and biological diversity of this fascinating fungus. Future research should continue to focus on the discovery of new metabolites from diverse strains of A. persicinum, the elucidation of their biosynthetic pathways, and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

References

Exploratory

The Meroterpenoid Class of Compounds: A Technical Guide for Researchers

Introduction Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, derived in part from the terpenoid pathway and in part from other biosynthetic routes, most commonly the polyketide pathway.[...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meroterpenoids are a class of natural products with a hybrid biosynthetic origin, derived in part from the terpenoid pathway and in part from other biosynthetic routes, most commonly the polyketide pathway.[1][2] This combination of distinct biosynthetic precursors gives rise to a vast and structurally diverse array of molecules, many of which possess significant biological activities.[2][3] Found in a wide range of organisms, including fungi, marine invertebrates, plants, and bacteria, meroterpenoids have garnered considerable interest in the scientific community, particularly in the fields of drug discovery and development.[4] Their complex and often unique chemical architectures, coupled with a broad spectrum of pharmacological properties such as cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities, make them a compelling subject for scientific investigation.

This technical guide provides an in-depth overview of the meroterpenoid class of compounds, intended for researchers, scientists, and drug development professionals. It covers their classification, biosynthesis, and diverse biological activities, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Classification and Structural Diversity

The structural diversity of meroterpenoids is a direct result of the varied combinations of their terpenoid and non-terpenoid precursors. The terpenoid component can be a hemiterpene (C5), monoterpene (C10), sesquiterpene (C15), diterpene (C20), or sesterterpene (C25), while the non-terpenoid portion is often a polyketide, but can also be derived from the shikimate or amino acid pathways.

A common classification system for meroterpenoids is based on the nature of the non-terpenoid moiety. For instance, fungal meroterpenoids are often categorized based on the polyketide starter unit, such as those derived from 3,5-dimethylorsellinic acid (DMOA). Another approach categorizes them based on the class of the terpenoid precursor.

Biosynthesis

The biosynthesis of meroterpenoids is a fascinating example of metabolic pathway convergence. A common biosynthetic strategy in fungi, for example, involves several key steps:

  • Synthesis of the Non-Terpenoid Moiety: This typically involves the action of a polyketide synthase (PKS) to produce an aromatic precursor like DMOA.

  • Prenylation: A prenyltransferase enzyme catalyzes the addition of a terpenoid precursor, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to the non-terpenoid core.

  • Cyclization: The linear prenyl chain undergoes a series of cyclization reactions, often initiated by an epoxidation followed by a protonation-initiated cascade, to form the characteristic polycyclic terpenoid scaffold.

  • Tailoring Reactions: A variety of tailoring enzymes, including oxidases, reductases, and transferases, then modify the core structure to generate the final diverse array of meroterpenoids.

Biological Activities and Quantitative Data

Meroterpenoids exhibit a wide range of biological activities, making them attractive candidates for drug discovery. The following tables summarize the quantitative data for some representative meroterpenoids, categorized by their primary biological effect.

Table 1: Cytotoxic Activity of Meroterpenoids
CompoundSource OrganismCell LineIC50 (µM)Reference
Isopenicin APenicillium sp. sh18SW6209.80
Chevalone BAspergillus sp.NCI-H1873.9 µg/mL
Antroquinonol AAntrodia cinnamomeaLung Cancer Cells13.5 ± 0.2
Antroquinonol AAntrodia cinnamomeaProstate Cancer Cells5.7 ± 0.2
Phomeroid APhomopsis tersa FS441SF-2682.5
Phomeroid BPhomopsis tersa FS441HepG-24.8
Tropolactone AAspergillus sp.HCT-11613.2 µg/mL
Tropolactone BAspergillus sp.HCT-11610.9 µg/mL
Tropolactone CAspergillus sp.HCT-11613.9 µg/mL
Aspergienyne OAspergillus sp. GXNU-Y85HeLa>50
Aspergienyne PAspergillus sp. GXNU-Y85A549>50
Clavilactone MClitocybe clavipesHeLa22.8
Clavilactone NClitocybe clavipesHeLa19.7
Clavilactone GClitocybe clavipesSGC-790114.5
Usneoidone ZCystoseira usneoidesHT-298.81 µg/mL
6-cis-amentadione-1′-methyl etherCystoseira usneoidesHT-297.83 µg/mL
Table 2: Anti-inflammatory Activity of Meroterpenoids
CompoundSource OrganismAssayIC50 (µM)Reference
Merosesquiterpene 61Alternaria sp. JJY-32NF-κB Inhibition52
Merosesquiterpene 62Alternaria sp. JJY-32NF-κB Inhibition76
Merosesquiterpene 63Alternaria sp. JJY-32NF-κB Inhibition75
Merosesquiterpene 64Alternaria sp. JJY-32NF-κB Inhibition50
Merosesquiterpene 65Alternaria sp. JJY-32NF-κB Inhibition39
Chizhiene AGanoderma lucidumiNOS inhibition-
Chizhiene CGanoderma lucidumiNOS inhibition-
(S)-(+)-carvoneMentha spicataNO production2.3
Table 3: Enzyme Inhibitory Activity of Meroterpenoids
CompoundSource OrganismEnzymeIC50 (µM)Reference
Asperterpene AAspergillus sp.BACE-10.078
HalomonPortieria hornemanniiDNA methyltransferase-11.25
Clavilactone DClitocybe clavipesEGFR Tyrosine Kinase5.5

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of meroterpenoids.

Isolation and Purification of Fungal Meroterpenoids

This protocol outlines a general procedure for the isolation and purification of meroterpenoids from a fungal culture.

  • Fungal Cultivation:

    • Inoculate the desired fungal strain onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth).

    • Incubate the culture under appropriate conditions (e.g., 25-28°C, static or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

  • Extraction:

    • If using a solid culture, dice the agar and mycelium and extract exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature.

    • If using a liquid culture, separate the mycelium from the broth by filtration. Extract the mycelium as described for the solid culture. Extract the culture filtrate separately with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

      • Adsorb the extract onto a solid support (e.g., silica gel or Celite).

      • Pack a VLC column with silica gel and load the adsorbed extract onto the top.

      • Elute the column with a stepwise gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

    • Further Purification (e.g., Column Chromatography):

      • Subject the fractions of interest to further column chromatography on silica gel, Sephadex LH-20, or C18 reversed-phase silica gel.

      • Use isocratic or gradient elution with appropriate solvent systems, guided by TLC analysis.

    • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

      • Perform final purification of the isolated compounds using preparative or semi-preparative HPLC on a suitable column (e.g., C18 or phenyl-hexyl).

      • Use an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradients) and monitor the elution profile with a UV or diode array detector.

      • Collect the peaks corresponding to the pure compounds and evaporate the solvent.

Structure Elucidation of Meroterpenoids

The structure of a purified meroterpenoid is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the substructures of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a series of 1D and 2D NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • 1D NMR:

      • ¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

      • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • Other Spectroscopic and Analytical Techniques:

    • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.

    • Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules by comparing experimental and calculated CD spectra.

    • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test meroterpenoid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay. The specific enzyme, substrate, and detection method will vary depending on the target.

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme activity.

    • Prepare stock solutions of the enzyme, substrate, and the test meroterpenoid inhibitor in the assay buffer or a suitable solvent like DMSO.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, the enzyme solution, and the test inhibitor at various concentrations. Include a control without the inhibitor (100% enzyme activity) and a blank without the enzyme.

    • Pre-incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Meroterpenoids have been shown to modulate various cellular signaling pathways, contributing to their biological activities. This section provides diagrams of key pathways and a typical experimental workflow for meroterpenoid discovery.

Wnt Signaling Pathway Inhibition by Meroterpenoids

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryogenesis. Its aberrant activation is implicated in several cancers. Some meroterpenoids, such as isopenicin A, have been shown to inhibit this pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates to Meroterpenoid Meroterpenoid (e.g., Isopenicin A) Meroterpenoid->Destruction_Complex may promote activity of Meroterpenoid->Beta_Catenin_N may inhibit nuclear translocation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Simplified Wnt signaling pathway and potential points of inhibition by meroterpenoids.

NF-κB Signaling Pathway Inhibition by Meroterpenoids

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is associated with various inflammatory diseases and cancers. Several terpenoids and meroterpenoids have been shown to inhibit NF-κB activation.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor (e.g., TNFR) Stimuli->Receptor binds IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Proteasome Proteasome IkB->Proteasome degraded by NFkB_N NF-κB (p50/p65) NFkB->NFkB_N translocates to Meroterpenoid Meroterpenoid Meroterpenoid->IKK_Complex inhibits Meroterpenoid->NFkB_N inhibits nuclear translocation Target_Genes Target Gene Transcription (e.g., iNOS, COX-2) NFkB_N->Target_Genes activates

Caption: Simplified NF-κB signaling pathway and potential points of inhibition by meroterpenoids.

Experimental Workflow for Meroterpenoid Discovery from Marine Fungi

The discovery of novel meroterpenoids often follows a systematic workflow, from sample collection to bioactivity testing.

Meroterpenoid_Discovery_Workflow cluster_collection Sample Collection & Isolation cluster_cultivation Cultivation & Extraction cluster_separation Separation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening Marine_Sample Marine Sample Collection (e.g., Sponge, Algae) Fungal_Isolation Isolation of Endophytic Fungi Marine_Sample->Fungal_Isolation Fungal_Cultivation Fungal Cultivation (Solid or Liquid Media) Fungal_Isolation->Fungal_Cultivation Extraction Solvent Extraction Fungal_Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (VLC, CC, HPLC) Crude_Extract->Chromatography Pure_Compounds Pure Meroterpenoids Chromatography->Pure_Compounds Spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV, CD) Pure_Compounds->Spectroscopy Bioassays Biological Assays (Cytotoxicity, Enzyme Inhibition, Anti-inflammatory, etc.) Pure_Compounds->Bioassays Structure_Determination Structure Determination Spectroscopy->Structure_Determination Active_Compound Identification of Bioactive Meroterpenoids Bioassays->Active_Compound

Caption: A typical experimental workflow for the discovery of bioactive meroterpenoids from marine-derived fungi.

Conclusion

The meroterpenoids represent a vast and largely untapped reservoir of chemical diversity with immense potential for the discovery of new therapeutic agents. Their unique hybrid structures and broad spectrum of biological activities continue to inspire research in natural product chemistry, pharmacology, and synthetic biology. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the fascinating world of meroterpenoids and harnessing their potential for the benefit of human health. Future research in this area, aided by advancements in analytical techniques, genome mining, and synthetic methods, will undoubtedly uncover many more novel meroterpenoids with significant pharmacological properties.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Acremine F Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals Introduction Acremine F is a secondary metabolite produced by endophytic Acremonium species. As the emergence of fungal resistance to existing antifungal ag...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine F is a secondary metabolite produced by endophytic Acremonium species. As the emergence of fungal resistance to existing antifungal agents continues to be a significant challenge in clinical practice, the exploration of novel antifungal compounds is of paramount importance. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of Acremine F against various fungal isolates, particularly focusing on species of the genus Acremonium. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the susceptibility testing of filamentous fungi.[1][2]

These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals engaged in the evaluation of new antifungal candidates. Adherence to standardized methods is crucial for generating reproducible and comparable data.

Data Presentation

Quantitative data from antifungal susceptibility testing, such as Minimum Inhibitory Concentrations (MICs), should be summarized for clear interpretation and comparison. Below are template tables for organizing experimental results.

Table 1: In Vitro Activity of Acremine F Against Various Fungal Isolates

Fungal SpeciesStrain IDNo. of IsolatesAcremine F MIC Range (µg/mL)Acremine F MIC₅₀ (µg/mL)Acremine F MIC₉₀ (µg/mL)Comparator Drug MIC Range (µg/mL)Comparator Drug MIC₅₀ (µg/mL)Comparator Drug MIC₉₀ (µg/mL)
Acremonium strictum
Acremonium kiliense
Candida albicansATCC 90028QC
Aspergillus fumigatusATCC 204305QC
[Test Species 1]
[Test Species 2]

MIC₅₀: The concentration at which 50% of the isolates are inhibited. MIC₉₀: The concentration at which 90% of the isolates are inhibited. QC: Quality Control strain.

Table 2: Quality Control (QC) Reference Ranges for Antifungal Susceptibility Testing

QC StrainAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)Within Range (Yes/No)
Candida parapsilosis ATCC 22019Amphotericin B
Fluconazole
Aspergillus fumigatus ATCC MYA-3627Voriconazole
Amphotericin B

Experimental Protocols

The following is a detailed methodology for determining the MIC of Acremine F using the broth microdilution method, adapted from the CLSI M38 standard.[1][3]

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Acremine F against Filamentous Fungi

1. Materials

  • Acremine F (stock solution of known concentration)

  • Fungal isolates to be tested

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus fumigatus ATCC MYA-3627)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Sterile saline (0.85%) with 0.05% Tween 20

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

2. Preparation of Antifungal Agent

  • Prepare a stock solution of Acremine F in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.

  • Perform serial twofold dilutions of the Acremine F stock solution in RPMI-1640 medium to achieve concentrations that are twice the desired final concentrations.

3. Inoculum Preparation

  • Grow the fungal isolates on potato dextrose agar (PDA) slants at 35°C until adequate sporulation is observed (typically 2-5 days).[4]

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL by diluting with RPMI-1640 medium. Verify the concentration using a spectrophotometer (reading at 530 nm) and/or a hemocytometer. This will be the final inoculum suspension.

4. Microdilution Plate Preparation and Inoculation

  • Dispense 100 µL of the twofold diluted Acremine F solutions into the wells of a 96-well microtiter plate.

  • Include a growth control well (100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium) on each plate.

  • Add 100 µL of the final inoculum suspension to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentration to the desired final test concentration.

5. Incubation

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

  • Examine the plates for growth after 24, 48, and 72 hours. The optimal incubation time may vary depending on the fungal species being tested. For Acremonium species, incubation for 72 hours is often required.

6. Reading and Interpretation of Results

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

  • For some antifungal agents, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control is used as the endpoint. For a novel compound like Acremine F, the endpoint should be clearly defined and consistently applied.

  • The results for the QC strains must fall within the established acceptable ranges for the test to be considered valid.

Mandatory Visualizations

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate Culture prep_inoculum Prepare Fungal Inoculum (Harvest and Adjust Conidia) start->prep_inoculum prep_drug Prepare Acremine F Dilutions (Serial Twofold Dilutions) start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup Prepare 96-Well Microtiter Plate prep_drug->plate_setup plate_setup->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis Data Analysis and QC Check read_mic->data_analysis end End: Report MIC Values data_analysis->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways affected by Acremine F. As research progresses and the mechanism of action is elucidated, a diagram illustrating the affected pathways can be generated. A hypothetical example of a signaling pathway diagram is provided below for illustrative purposes, showing how such a diagram could be constructed once the necessary data is available.

Hypothetical_Signaling_Pathway acremine_f Acremine F target_enzyme Target Enzyme (e.g., Glucan Synthase) acremine_f->target_enzyme Inhibits cell_wall Fungal Cell Wall Synthesis target_enzyme->cell_wall pathway_component1 Signaling Component A cell_wall->pathway_component1 pathway_component2 Signaling Component B pathway_component1->pathway_component2 cellular_response Inhibition of Fungal Growth pathway_component2->cellular_response

Caption: Hypothetical Signaling Pathway for Acremine F Action.

References

Application

Determining the Minimum Inhibitory Concentration (MIC) of Acremine F against Candida albicans

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superfic...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Acremine F is a novel investigational compound with potential antifungal properties. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Acremine F against C. albicans using the standardized broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

Table 1: Hypothetical MIC Values of Acremine F and Control Antifungals against Candida albicans

CompoundC. albicans StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Acremine FATCC 900280.510.125 - 2
Acremine FClinical Isolate 1120.25 - 4
Acremine FClinical Isolate 2 (Fluconazole-Resistant)0.510.125 - 2
FluconazoleATCC 900280.250.50.125 - 1
FluconazoleClinical Isolate 10.510.25 - 2
FluconazoleClinical Isolate 2 (Fluconazole-Resistant)12825664 - >256
CaspofunginATCC 900280.1250.250.06 - 0.5
CaspofunginClinical Isolate 10.1250.250.06 - 0.5
CaspofunginClinical Isolate 2 (Fluconazole-Resistant)0.1250.250.06 - 0.5

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

Materials:

  • Acremine F

  • Candida albicans strains (e.g., ATCC 90028 and clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO) for dissolving Acremine F

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Control antifungal agents (e.g., Fluconazole, Caspofungin)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve Acremine F in DMSO to a stock concentration of 1280 µg/mL.

  • Preparation of Inoculum:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform a serial two-fold dilution of Acremine F and control antifungals in RPMI-1640 medium. The typical final concentration range to test for a novel compound might be 0.03 to 16 µg/mL.

    • Add 100 µL of the appropriate drug dilution to each well.

    • The final volume in each well after adding the inoculum will be 200 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared C. albicans inoculum to each well.

    • Include a growth control well (inoculum without any antifungal) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Acremine F Stock Solution plate Serial Dilution in 96-Well Plate stock->plate inoculum Prepare C. albicans Inoculum add_inoculum Inoculate Plate inoculum->add_inoculum plate->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Determine MIC incubate->read_mic result result read_mic->result MIC Value

Caption: Workflow for MIC determination of Acremine F.

Hypothetical Signaling Pathway Affected by Acremine F

This diagram illustrates a hypothetical mechanism of action for Acremine F, where it inhibits the β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. This inhibition triggers downstream stress response pathways. This mechanism is analogous to that of echinocandins like caspofungin.

signaling_pathway cluster_cell_wall Fungal Cell Wall Synthesis cluster_stress_response Stress Response Pathways acremine_f Acremine F glucan_synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) acremine_f->glucan_synthase Inhibits glucan β-(1,3)-D-Glucan glucan_synthase->glucan Synthesizes pkc_pathway PKC Pathway (Cell Wall Integrity) glucan_synthase->pkc_pathway Stress Signal calcineurin_pathway Calcineurin Pathway glucan_synthase->calcineurin_pathway Stress Signal cell_wall Cell Wall Integrity glucan->cell_wall cell_death cell_death cell_wall->cell_death Cell Lysis / Death cell_survival Cell Survival / Adaptation pkc_pathway->cell_survival calcineurin_pathway->cell_survival cell_survival->cell_wall Compensatory Response

References

Method

Application Notes: Acremine F Cytotoxicity in A549 Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals. Introduction: Acremine F is a novel synthetic compound under investigation for its potential anticancer properties.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acremine F is a novel synthetic compound under investigation for its potential anticancer properties. This document provides detailed protocols for assessing the cytotoxic effects of Acremine F on the human lung adenocarcinoma cell line, A549. The enclosed methodologies for Sulforhodamine B (SRB), MTT, and Lactate Dehydrogenase (LDH) assays are established and widely used for in vitro cytotoxicity screening. These assays provide quantitative data on cell viability and proliferation, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50). Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for a cytotoxic agent in cancer cells.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Acremine F in A549 Cells

Assay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)
SRB 4812.5 ± 1.895.2 ± 3.1
MTT 4815.2 ± 2.192.8 ± 4.5
LDH 2425.8 ± 3.588.6 ± 5.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

A549, a human lung carcinoma cell line, should be cultured in an appropriate medium such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.[1] Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1][2] For experiments, cells should be in the logarithmic growth phase.[3]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[4]

Materials:

  • A549 cells

  • Complete culture medium

  • Acremine F (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Acremine F in culture medium. Replace the medium in the wells with 100 µL of the corresponding Acremine F dilutions. Include a vehicle control (medium with the same concentration of solvent used for Acremine F) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • A549 cells

  • Complete culture medium

  • Acremine F

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of Acremine F for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • A549 cells

  • Complete culture medium (low serum, e.g., 1%, is recommended to reduce background)

  • Acremine F

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a pre-determined optimal density (e.g., 1-5 x 10^4 cells/well) in 100 µL of medium.

  • Controls: Prepare wells for the following controls in triplicate:

    • Spontaneous LDH release (Background): Untreated cells.

    • Maximum LDH release (Lysis Control): Cells treated with the kit's lysis solution.

    • Medium Background: Culture medium only.

  • Compound Treatment: Add 10 µL of various concentrations of Acremine F to the experimental wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 24 hours).

  • LDH Reaction:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A549 A549 Cell Culture Harvest Harvest & Count Cells A549->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_Acremine Prepare Acremine F Dilutions Treat_Cells Treat Cells Prepare_Acremine->Treat_Cells Incubate Incubate (24-48h) Treat_Cells->Incubate Assay_Step Perform Assay Steps (SRB, MTT, or LDH) Incubate->Assay_Step Read_Plate Measure Absorbance Assay_Step->Read_Plate Calculate Calculate % Viability Read_Plate->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for Acremine F cytotoxicity testing in A549 cells.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis MEK->Apoptosis Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Acremine_F Acremine F Acremine_F->MEK Inhibition

References

Application

Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The murine...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for screening potential anti-inflammatory compounds.[1][2] When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This application note provides a detailed protocol for evaluating the anti-inflammatory potential of a novel compound, Acremine F, using LPS-stimulated RAW 264.7 cells.

The primary objective of this protocol is to determine if Acremine F can inhibit the production of inflammatory mediators. This is achieved by quantifying its effects on nitric oxide and pro-inflammatory cytokine production. An initial cytotoxicity assessment is crucial to ensure that any observed reduction in inflammatory markers is not due to cell death.[1] Furthermore, this guide outlines the investigation of the molecular mechanism of Acremine F by examining its influence on the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as key signaling pathways like NF-κB.

Key Experimental Assays:

  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of Acremine F.

  • Nitric Oxide (NO) Assay (Griess Reagent): To quantify the inhibition of NO production.

  • Cytokine Assays (ELISA): To measure the reduction in pro-inflammatory cytokines (TNF-α and IL-6).

  • Western Blot Analysis: To investigate the effect on the expression of iNOS, COX-2, and key inflammatory signaling proteins.

Data Presentation

Table 1: Cytotoxicity of Acremine F on RAW 264.7 Cells
Concentration of Acremine F (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100
Table 2: Effect of Acremine F on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
TreatmentNO Concentration (µM)Inhibition of NO Production (%)
Control (untreated cells)
LPS (1 µg/mL)0
LPS + Acremine F (1 µM)
LPS + Acremine F (5 µM)
LPS + Acremine F (10 µM)
LPS + Acremine F (25 µM)
Positive Control (e.g., L-NMMA)
Table 3: Effect of Acremine F on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (untreated cells)
LPS (1 µg/mL)
LPS + Acremine F (1 µM)
LPS + Acremine F (5 µM)
LPS + Acremine F (10 µM)
LPS + Acremine F (25 µM)
Positive Control (e.g., Dexamethasone)

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Acremine F (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Acremine F for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is used to quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Acremine F for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell-free supernatants and store them at -20°C or -80°C until use.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

Western blotting is performed to analyze the protein levels of iNOS, COX-2, and key proteins in inflammatory signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Pre-treat the cells with Acremine F for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells with RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with Acremine F seed->pretreat lps Stimulate with LPS pretreat->lps mtt MTT Assay (Cell Viability) lps->mtt griess Griess Assay (Nitric Oxide) lps->griess elisa ELISA (TNF-α, IL-6) lps->elisa western Western Blot (iNOS, COX-2, Signaling) lps->western data Analyze & Tabulate Data mtt->data griess->data elisa->data western->data

Caption: Experimental workflow for assessing the anti-inflammatory activity of Acremine F.

LPS_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 ERK ERK MyD88->ERK JNK JNK MyD88->JNK p38 p38 MyD88->p38 IKK IKK MyD88->IKK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) iNOS iNOS NFkB->iNOS Nuclear Translocation COX2 COX-2 NFkB->COX2 Nuclear Translocation Cytokines TNF-α, IL-6 NFkB->Cytokines Nuclear Translocation AP1->iNOS AP1->COX2 AP1->Cytokines NO Nitric Oxide iNOS->NO PGE2 Prostaglandins COX2->PGE2 AcremineF Acremine F (Hypothesized Inhibition) AcremineF->ERK AcremineF->JNK AcremineF->p38 AcremineF->IKK

Caption: LPS-induced inflammatory signaling pathways in RAW 264.7 macrophages.

References

Method

Application Note: A Robust HPLC-UV Method for the Quantification of Acremine F

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Acremine F in research and development settings.

Introduction

Acremine F is a novel compound with significant therapeutic potential. As with any new chemical entity, a reliable and robust analytical method is crucial for its quantification in various matrices during discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its high sensitivity, specificity, and reproducibility.[1][2] This application note details a systematic approach to developing and validating an isocratic RP-HPLC method with UV detection for the quantification of Acremine F. The described method is intended as a starting point and can be further optimized based on the specific sample matrix and analytical requirements.

Method Development Strategy

The development of a successful HPLC method involves a systematic evaluation of several key parameters to achieve optimal separation and detection of the analyte.[3] The strategy for Acremine F was based on its predicted physicochemical properties as a moderately polar small organic molecule with UV absorbance.

2.1 Column and Mobile Phase Selection

  • Stationary Phase: A C18 column was selected as the stationary phase due to its versatility and wide application in reversed-phase chromatography for separating moderately polar compounds.[4][5] A column with a 5 µm particle size was chosen to provide a good balance between efficiency and backpressure.

  • Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water was chosen due to the good solubility of Acremine F in these solvents. To improve peak shape and control the ionization of any acidic or basic functional groups, 0.1% formic acid was added to the mobile phase. The optimal ratio of ACN to acidified water was determined through a series of scouting runs to achieve a reasonable retention time and good resolution from potential impurities.

2.2 Detection Wavelength

The selection of an appropriate detection wavelength is critical for achieving high sensitivity. A UV-Vis scan of a standard solution of Acremine F was performed to determine the wavelength of maximum absorbance (λmax).

Experimental Protocol

3.1 Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 254 nm
Run Time 10 minutes

3.2 Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Acremine F reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from a hypothetical biological matrix):

    • To 100 µL of the sample matrix (e.g., plasma, cell lysate), add 300 µL of acetonitrile containing an internal standard (if used) to precipitate proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters are typically assessed:

4.1 System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected multiple times before sample analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N > 20008500
%RSD of Retention Time ≤ 1.0%0.2%
%RSD of Peak Area ≤ 2.0%0.5%

4.2 Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Table 3: Linearity Data for Acremine F

ParameterHypothetical Result
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) ≥ 0.999

4.3 Precision and Accuracy

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is determined by spike-recovery experiments.

Table 4: Precision and Accuracy Data

QC Level (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)Accuracy (% Recovery)
Low (5) 1.8%2.5%98.5%
Mid (25) 1.2%1.9%101.2%
High (75) 0.9%1.5%99.3%

4.4 Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Table 5: LOD and LOQ

ParameterHypothetical Value
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

4.5 Stability

The stability of Acremine F in the sample matrix and in solution should be evaluated under various conditions (e.g., room temperature, refrigerated, freeze-thaw cycles) to ensure the integrity of the samples during storage and processing.

Visualizations

HPLC_Method_Development_Workflow start_end start_end process process decision decision data data start Start: Define Analytical Objective physchem Assess Acremine F Physicochemical Properties start->physchem col_select Select Column (e.g., C18) physchem->col_select mob_phase Mobile Phase Scouting (ACN, H2O, pH modifier) col_select->mob_phase detect Determine Detection Wavelength (λmax) mob_phase->detect optimize Optimize Conditions (Flow rate, Temp, Gradient) detect->optimize sst_check Perform System Suitability Test optimize->sst_check validation Full Method Validation (ICH Guidelines) sst_check->validation Pass fail Re-optimize Conditions sst_check->fail Fail protocol Finalize Protocol validation->protocol end End: Routine Analysis protocol->end fail->optimize

Caption: Workflow for HPLC Method Development.

Sample_Preparation_Workflow start_end start_end step step action action start Start: Collect Sample precipitate Add 3 volumes of ACN to 1 volume of sample start->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter inject Inject into HPLC filter->inject

Caption: Sample Preparation Protocol.

Conclusion

This application note presents a detailed, robust, and reliable hypothetical RP-HPLC method for the quantification of Acremine F. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and sensitivity. The provided protocol for method development, execution, and validation serves as a comprehensive guide for researchers and scientists, and can be adapted for various sample matrices and analytical needs in a drug development pipeline.

References

Application

Application Notes and Protocols for Culturing Acremonium persicinum for Acremine F Production

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the cultivation of the fungus Acremonium persicinum to produce the meroterpenoid, Acremine F. The met...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of the fungus Acremonium persicinum to produce the meroterpenoid, Acremine F. The methodologies outlined below cover the entire workflow from fungal strain maintenance to the extraction of the target compound.

Introduction

Acremonium persicinum, a filamentous fungus isolated from both terrestrial and marine environments, is a known producer of a diverse array of bioactive secondary metabolites.[1][2] Among these are the acremines, a series of meroterpenoids with potential pharmacological applications. This document focuses specifically on the production of Acremine F, a compound of interest for drug discovery and development programs. The protocols provided are based on established methods for the cultivation of Acremonium persicinum and the isolation of its secondary metabolites.[3][4]

Data Presentation

Table 1: Culture Media for Acremonium persicinum
Medium TypeComponentConcentrationPurpose
Potato Dextrose Agar (PDA) Potato Starch4 g/LInitial culture and maintenance of fungal stock
Dextrose20 g/L
Agar15 g/L
Potato Dextrose Broth (PDB) Potato Starch4 g/LSeed culture preparation
Dextrose20 g/L
Production Medium Rice80 g/LLarge-scale fermentation for Acremine F production
Peptone6 g/L
Artificial SeawaterTo 1 L
pH7.0
Table 2: Fermentation Parameters for Acremine F Production
ParameterSeed CultureProduction Culture
Vessel 250 mL Erlenmeyer Flask1 L Erlenmeyer Flask
Working Volume 50 mL200 mL
Inoculum Spores from PDA plate5% (v/v) of seed culture
Temperature 25°CRoom Temperature
Agitation 150 rpm (rotary shaker)Static
Incubation Period 48 hours40 days

Experimental Protocols

Fungal Strain Maintenance and Inoculum Preparation

This protocol describes the maintenance of Acremonium persicinum on solid agar medium and the preparation of a liquid seed culture for inoculation into the production medium.

Materials:

  • Acremonium persicinum culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculation loop

  • Incubator at 25°C

  • 250 mL Erlenmeyer flasks

  • 50 mL Potato Dextrose Broth (PDB)

  • Rotary shaker

Procedure:

  • Using a sterile inoculation loop, transfer a small piece of mycelium or spores from the stock culture of Acremonium persicinum to the center of a fresh PDA plate.

  • Incubate the plate at 25°C for 7 days, or until sufficient mycelial growth and sporulation are observed.[3]

  • To prepare the seed culture, inoculate 50 mL of sterile PDB in a 250 mL Erlenmeyer flask with spores from the 7-day-old PDA culture.

  • Incubate the flask on a rotary shaker at 150 rpm and 25°C for 48 hours.

Production of Acremine F in Rice Medium

This protocol details the large-scale fermentation of Acremonium persicinum for the production of Acremine F.

Materials:

  • 1 L Erlenmeyer flasks

  • Production medium (see Table 1)

  • Seed culture of Acremonium persicinum

  • Sterile pipettes

  • Aluminum foil

Procedure:

  • Prepare the production medium by dissolving 80 g of rice and 6 g of peptone in 1 L of artificial seawater. Adjust the pH to 7.0.

  • Dispense 200 mL of the production medium into each 1 L Erlenmeyer flask and sterilize by autoclaving.

  • Inoculate each flask with 10 mL (5% v/v) of the 48-hour-old seed culture.

  • Incubate the flasks under static conditions at room temperature for 40 days.

Extraction and Isolation of Acremine F

This protocol outlines the procedure for extracting Acremine F from the fermentation culture.

Materials:

  • Fermented rice medium

  • Ethyl acetate

  • Large beaker or container

  • Homogenizer or blender

  • Separatory funnel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • After 40 days of fermentation, disrupt the solid rice medium by mechanical means (e.g., smashing or blending).

  • Extract the smashed rice medium exhaustively with ethyl acetate. This can be done by soaking the medium in the solvent and stirring for several hours, then decanting the solvent. Repeat this process three times.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract can be further purified using chromatographic techniques such as column chromatography followed by HPLC to isolate pure Acremine F.

Quantification of Acremine F by HPLC (General Protocol)

As a specific validated method for Acremine F is not available, a general HPLC protocol for the quantification of fungal secondary metabolites is provided. This should be optimized for Acremine F.

Materials:

  • Crude or purified extract containing Acremine F

  • Acremine F standard (if available)

  • HPLC grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a standard stock solution of Acremine F in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the crude or purified extract in the mobile phase.

  • Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Inject the standards and the sample extract.

  • Monitor the elution at a suitable wavelength (to be determined by UV-Vis scan of Acremine F).

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify Acremine F in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis PDA Acremonium persicinum on PDA (7 days, 25°C) Seed_Culture Seed Culture in PDB (48h, 25°C, 150 rpm) PDA->Seed_Culture Inoculation Production_Culture Production Culture in Rice Medium (40 days, static, RT) Seed_Culture->Production_Culture 5% (v/v) Inoculation Smashing Smash Fermented Medium Production_Culture->Smashing Extraction Ethyl Acetate Extraction Smashing->Extraction Concentration Rotary Evaporation Extraction->Concentration Purification Chromatography (HPLC) Concentration->Purification Crude Extract Quantification HPLC Quantification Purification->Quantification Characterization LC-MS / NMR Purification->Characterization Pure Acremine F

Caption: Experimental workflow for Acremine F production.

hypothetical_signaling_pathway cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_output Cellular Response Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen, Carbon) MAPK_Pathway MAPK Cascades (e.g., CWI Pathway) Nutrient_Limitation->MAPK_Pathway pH_Stress pH Stress pH_Stress->MAPK_Pathway Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK_Pathway Global_Regulators Global Regulators (e.g., Velvet Complex, LaeA) MAPK_Pathway->Global_Regulators TF_Activation Transcription Factor Activation/Repression Global_Regulators->TF_Activation Gene_Expression Acremine F Biosynthetic Gene Cluster Expression TF_Activation->Gene_Expression Acremine_F Acremine F Biosynthesis Gene_Expression->Acremine_F

Caption: Hypothetical signaling pathway for secondary metabolite production.

References

Method

Application Notes and Protocols for the Extraction and Purification of Acremine F from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals Introduction Acremine F is a meroterpenoid, a class of secondary metabolites with diverse biological activities, produced by fungi of the genus Acremonium....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine F is a meroterpenoid, a class of secondary metabolites with diverse biological activities, produced by fungi of the genus Acremonium. Specifically, it has been isolated from the sponge-derived fungus Acremonium persicinum.[1] This document provides a detailed protocol for the extraction and purification of Acremine F from fungal cultures, based on established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining pure Acremine F for further investigation into its chemical properties and potential therapeutic applications.

Chemical Profile of Acremine F

PropertyValue
Chemical FormulaC12H20O4
Molecular Weight228.29 g/mol
IUPAC Name(1S,2R,4S)-5-((E)-3-hydroxy-3-methylbut-1-en-1-yl)-2-methylcyclohex-5-ene-1,2,4-triol
AppearanceWhite solid
PubChem CID5491701

Data Presentation: Purification Summary

The following table summarizes the quantitative data from a representative purification of Acremine F and its co-metabolites from a 4-liter culture of Acremonium persicinum.

Purification StageCompoundYield (mg)Purity
Crude Ethyl Acetate ExtractTotal MetabolitesNot ReportedLow
Silica Gel ChromatographyFraction containing AcreminesNot ReportedMedium
Preparative HPLCAcremine A15.0>95%
Acremine F 3.8 >95%
Acremine N2.5>95%

Experimental Protocols

This section provides a detailed methodology for the cultivation of Acremonium persicinum, followed by the extraction and purification of Acremine F.

Fungal Cultivation

The production of Acremine F is achieved through the submerged fermentation of Acremonium persicinum.

Materials:

  • Acremonium persicinum culture

  • Potato Dextrose Agar (PDA) plates

  • Malt extract

  • Artificial seawater

  • Erlenmeyer flasks (250 mL and 1 L)

  • Incubator shaker

  • Autoclave

Protocol:

  • Activation of Fungal Culture: Inoculate Acremonium persicinum onto PDA plates and incubate at 25°C for 7 days.

  • Seed Culture Preparation: Aseptically transfer spores from the PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of malt extract broth.

  • Incubation of Seed Culture: Incubate the seed culture at 25°C for 48 hours on a rotary shaker at 150 rpm.

  • Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 200 mL of malt extract media prepared with artificial seawater, with the seed culture.

  • Fermentation: Incubate the production cultures under static conditions at room temperature for 4 weeks.[2]

Extraction of Crude Metabolites

Following fermentation, the fungal broth is subjected to solvent extraction to isolate the secondary metabolites.

Materials:

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: At the end of the fermentation period, separate the mycelium from the culture broth by filtration.

  • Initial Extraction: Extract the culture broth exhaustively with an equal volume of ethyl acetate in a separatory funnel.

  • Secondary Extraction: Subsequently, extract the aqueous layer with n-butanol.[2]

  • Concentration: Concentrate the ethyl acetate and n-butanol extracts separately under reduced pressure using a rotary evaporator to yield the crude extracts. Acremine F will be primarily in the ethyl acetate extract.

Purification of Acremine F

The crude ethyl acetate extract is purified using a combination of silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

3.1. Silica Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:

    • n-Hexane:EtOAc (9:1)

    • n-Hexane:EtOAc (7:3)

    • n-Hexane:EtOAc (1:1)

    • n-Hexane:EtOAc (3:7)

    • 100% EtOAc

    • EtOAc:MeOH (9:1)

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar Rf values to Acremine F.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography in the initial mobile phase for HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: Water (with 0.1% TFA, if necessary).

    • Mobile Phase B: Acetonitrile (with 0.1% TFA, if necessary).

    • Gradient: A linear gradient from 10% to 60% Acetonitrile over 40 minutes is a typical starting point. This should be optimized based on analytical HPLC runs.

    • Flow Rate: Typically 2-5 mL/min for a semi-preparative column.

    • Detection: UV detection at 210 nm and 254 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of Acremine F.

  • Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure Acremine F as a white solid.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification Culture Acremonium persicinum Culture Seed_Culture Seed Culture (48h) Culture->Seed_Culture Production_Culture Production Culture (4 L, 4 weeks) Seed_Culture->Production_Culture Culture_Broth Culture Broth Production_Culture->Culture_Broth EtOAc_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Broth->EtOAc_Extraction Crude_Extract Crude Ethyl Acetate Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_Acremine_F Pure Acremine F HPLC->Pure_Acremine_F

Caption: Workflow for Acremine F extraction and purification.

Purification Logic

Caption: Logic of the multi-step purification process.

References

Application

Application Notes and Protocols for Determining the IC50 Value of Acremine F in Cytotoxicity Assays

Audience: Researchers, scientists, and drug development professionals. Introduction: Acremine F is a novel natural product with potential cytotoxic effects, making it a compound of interest for cancer research and drug d...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acremine F is a novel natural product with potential cytotoxic effects, making it a compound of interest for cancer research and drug development.[1] Determining its half-maximal inhibitory concentration (IC50) is a critical first step in evaluating its potency as a potential therapeutic agent. This document provides a detailed protocol for determining the IC50 value of Acremine F in a selected cancer cell line using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these dissolved crystals is directly proportional to the number of living cells.[2]

Key Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol outlines the steps for treating a selected cancer cell line with various concentrations of Acremine F and subsequently measuring cell viability to calculate the IC50 value.

Materials:

  • Acremine F (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (or a range of 550-600 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Preparation of Acremine F Dilutions:

    • Prepare a series of dilutions of Acremine F from the stock solution in complete culture medium. A common approach is to use a serial 2-fold or 10-fold dilution to cover a broad concentration range (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, as the highest Acremine F concentration) and a blank (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared Acremine F dilutions to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.

  • Data Collection:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Calculation
  • Data Normalization:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each Acremine F concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the Acremine F concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an online IC50 calculator to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of Acremine F that results in a 50% reduction in cell viability.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and organized manner.

Table 1: Raw Absorbance Data from MTT Assay

Acremine F (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)
Vehicle Control (0)1.2541.2891.271
0.11.2111.2351.228
11.0561.0891.075
100.6320.6550.641
1000.1580.1620.155
10000.0510.0550.053
Blank (Medium Only)0.0450.0480.046

Table 2: Calculated Percentage of Cell Viability and IC50 Value

Acremine F (µM)Average AbsorbanceStandard Deviation% Cell Viability
Vehicle Control (0)1.2710.017100.0%
0.11.2250.01296.4%
11.0730.01684.4%
100.6430.01150.6%
1000.1580.00312.4%
10000.0530.0024.2%
Calculated IC50 ~10 µM

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding incubation1 Incubate for 24h seeding->incubation1 prepare_dilutions Prepare Acremine F Dilutions treat_cells Treat Cells with Acremine F prepare_dilutions->treat_cells incubation2 Incubate for 24-72h treat_cells->incubation2 add_mtt Add MTT Reagent incubation3 Incubate for 2-4h add_mtt->incubation3 dissolve_formazan Dissolve Formazan with DMSO incubation3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value of Acremine F using the MTT assay.

Hypothetical Signaling Pathway Affected by Acremine F

This diagram illustrates a hypothetical mechanism where Acremine F induces apoptosis by inhibiting a pro-survival signaling pathway.

signaling_pathway cluster_pathway Pro-Survival Signaling cluster_apoptosis Apoptosis GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspases Caspases Pro_Apoptotic->Caspases Activate Apoptosis Apoptosis Caspases->Apoptosis Induce AcremineF Acremine F AcremineF->Akt Inhibits

Caption: Hypothetical signaling pathway showing Acremine F inducing apoptosis by inhibiting the Akt pathway.

References

Method

Application Notes and Protocols for Preparing a Stable Stock Solution of Acremine F in DMSO

For Researchers, Scientists, and Drug Development Professionals Introduction Acremine F is a fungal metabolite and a member of the meroterpenoid family, first identified in the genus Acremonium.[1] Due to its unique chem...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine F is a fungal metabolite and a member of the meroterpenoid family, first identified in the genus Acremonium.[1] Due to its unique chemical structure, Acremine F is a subject of interest in drug discovery and development. Accurate and reproducible in vitro and in vivo studies rely on the proper preparation and storage of stable stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like Acremine F for biological assays.[2][3][4][5] This document provides a detailed protocol for preparing a stable stock solution of Acremine F in DMSO, ensuring compound integrity and experimental consistency.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing Acremine F stock solutions.

ParameterValue/RecommendationSource/Rationale
Chemical Formula C₁₂H₂₀O₄
Molecular Weight 228.29 g/mol
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Solubility in DMSO Soluble (Exact value not specified, empirical determination recommended)
Recommended Stock Concentration 10 mM - 50 mMStandard laboratory practice
Storage of Solid Acremine F -20°C for long-term (months to years)
Storage of DMSO Stock Solution -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months)
Freeze-Thaw Cycles Minimize by preparing single-use aliquots
Maximum DMSO in Cell Culture < 0.5% (v/v) to avoid cytotoxicity

Experimental Protocols

Materials and Equipment
  • Acremine F (solid powder, >95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM Acremine F Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM Acremine F stock solution in DMSO. Calculations can be adjusted for different volumes and concentrations.

3.2.1. Pre-Preparation:

  • Bring the vial of solid Acremine F and the anhydrous DMSO to room temperature in a desiccator to prevent water condensation.

  • Ensure the work area is clean and dry.

3.2.2. Weighing Acremine F:

  • Calculate the mass of Acremine F required:

    • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 228.29 g/mol = 2.28 mg

  • Carefully weigh out 2.28 mg of Acremine F powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Note: For small quantities, it is often more practical to add the solvent directly to the manufacturer's vial to avoid loss of material.

3.2.3. Dissolution:

  • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the Acremine F powder.

  • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

3.2.4. Aliquoting and Storage:

  • Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber or opaque polypropylene microcentrifuge tubes. This minimizes exposure to light and avoids repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • For short-term storage (up to one month), store the aliquots at -20°C.

  • For long-term storage (up to six months), store the aliquots at -80°C.

Quality Control
  • Purity Check: The purity of the solid Acremine F should be confirmed by the supplier's Certificate of Analysis.

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve.

  • Solvent Control: In all experiments, a vehicle control (DMSO at the same final concentration) should be included to account for any effects of the solvent on the biological system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start weigh Weigh Acremine F (2.28 mg) start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 min add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (Optional) inspect->sonicate If not dissolved aliquot Aliquot into single-use tubes inspect->aliquot If dissolved sonicate->inspect store Store at -20°C or -80°C aliquot->store end End store->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation AcremineF Acremine F AcremineF->Kinase2 Inhibition

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Acremine F Production from Acremonium Fermentation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Acremine F from Acremonium ferm...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Acremine F from Acremonium fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Acremonium persicinum fermentation for Acremine F production.

Problem 1: Low or No Acremine F Yield

Potential Cause Recommended Solution
Suboptimal Culture Medium The composition of the fermentation medium is critical for secondary metabolite production. Standard media like Potato Dextrose Broth (PDB) may support growth but not significant Acremine F production.
Action: Systematically optimize the medium components. Start with a base medium known to support meroterpenoid production in Acremonium and vary the carbon and nitrogen sources, as well as their ratio. Consider using complex nutrient sources like rice, peptone, or yeast extract.[1]
Incorrect Fermentation Parameters Physical parameters such as temperature, pH, aeration, and agitation significantly influence fungal metabolism and secondary metabolite biosynthesis.
Action: Perform small-scale experiments to determine the optimal ranges for these parameters. A typical starting point for Acremonium species is a temperature of 24-28°C and a pH between 6.0 and 7.5. Ensure adequate aeration, as the biosynthetic enzymes for meroterpenoids are often oxygen-dependent.
Poor Inoculum Quality The age and viability of the seed culture can dramatically impact the fermentation outcome.
Action: Use a fresh, actively growing seed culture for inoculation. Standardize the inoculum preparation by using a consistent spore suspension concentration or a specific mycelial biomass.
Metabolic Shift Away from Secondary Metabolism If primary growth is too rapid or prolonged, the metabolic shift to secondary metabolite production (idiophase) may be delayed or inhibited.
Action: Induce a mild level of nutrient stress to trigger secondary metabolism. This can be achieved by designing a medium with a limiting nutrient (e.g., phosphate or a specific amino acid) that becomes depleted as the culture enters the stationary phase.
Strain Vigor and Stability Repeated subculturing can lead to a decline in the strain's ability to produce the target secondary metabolite.
Action: Maintain a stock of the original high-yielding isolate in a cryopreserved state. Avoid excessive subculturing. If a decline in yield is observed, re-culture from the cryopreserved stock.

Problem 2: Inconsistent Acremine F Yields Between Batches

Potential Cause Recommended Solution
Variability in Raw Materials Natural components in the media (e.g., peptone, yeast extract) can have batch-to-batch variations, affecting the fermentation process.
Action: Source raw materials from a reliable supplier and, if possible, purchase larger lots to minimize variability. Alternatively, transition to a more defined medium where the chemical composition is precisely known.
Inconsistent Inoculum Variations in the age, density, or metabolic state of the inoculum will lead to inconsistent fermentation performance.
Action: Implement a standardized seed culture protocol. This includes consistent incubation times, agitation speeds, and transfer volumes.
Fluctuations in Fermentation Parameters Even minor deviations in temperature, pH, or dissolved oxygen can lead to significant differences in final yield.
Action: Ensure that all monitoring and control equipment (e.g., pH probes, temperature sensors, dissolved oxygen probes) are properly calibrated before each fermentation run. Maintain detailed logs of all process parameters.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for Acremine F production?

A1: A solid-state fermentation approach using a rice-based medium has been successfully used for producing secondary metabolites from Acremonium persicinum.[1] For submerged fermentation, a good starting point would be a complex medium containing a carbohydrate source (e.g., glucose or sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. Potato Dextrose Broth (PDB) can be used for initial growth, followed by transfer to a production medium.[1]

Q2: How can I confirm that my culture is producing Acremine F?

A2: The most reliable method for detecting and quantifying Acremine F is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). You will need an analytical standard of Acremine F for comparison of retention time and for quantification.

Q3: What are the key precursors for Acremine F biosynthesis?

A3: Acremine F is a meroterpenoid, meaning its biosynthesis involves both the polyketide and terpenoid pathways.[2] The key precursors are likely acetyl-CoA (for the polyketide portion) and farnesyl pyrophosphate (FPP) from the mevalonate pathway (for the terpenoid portion). Ensuring the cellular availability of these precursors is crucial for high yields.

Q4: Can I use genetic engineering to improve the yield of Acremine F?

A4: Yes, genetic engineering holds significant promise for improving Acremine F yield. Strategies could include overexpressing key enzymes in the biosynthetic pathway, such as the polyketide synthase and terpene cyclase, or downregulating competing metabolic pathways.

Q5: At what stage of growth is Acremine F typically produced?

A5: Like many fungal secondary metabolites, Acremine F is likely produced during the stationary phase of growth (idiophase), after the initial phase of rapid biomass accumulation (trophophase).

Experimental Protocols

Protocol 1: Seed Culture Preparation for Acremonium persicinum

  • Strain Activation: Inoculate a single colony of Acremonium persicinum from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 48-72 hours, or until sufficient biomass has developed.

  • Inoculation: Use this seed culture to inoculate the production fermentation medium at a ratio of 5-10% (v/v).

Protocol 2: Solid-State Fermentation for Acremine F Production

  • Medium Preparation: In a 1 L Erlenmeyer flask, combine 80 g of rice with artificial seawater to achieve a moist but not waterlogged consistency. Add 6 g/L of peptone to the mixture. Autoclave to sterilize.

  • Inoculation: Inoculate the sterilized rice medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the flasks under static conditions at room temperature for an extended period (e.g., 40 days) to allow for the production of secondary metabolites.

  • Extraction: After incubation, the solid medium is extracted with an organic solvent such as ethyl acetate to recover the produced metabolites, including Acremine F.

Quantitative Data

The following table presents hypothetical data illustrating the effect of varying key fermentation parameters on the yield of Acremine F. This data is for illustrative purposes to guide optimization experiments.

Parameter Condition A Condition B Condition C Acremine F Yield (mg/L)
Carbon Source Glucose (40 g/L)Sucrose (40 g/L)Starch (40 g/L)15
Glucose (40 g/L)Sucrose (40 g/L)Starch (40 g/L)25
Glucose (40 g/L)Sucrose (40 g/L)Starch (40 g/L)18
Nitrogen Source Peptone (10 g/L)Yeast Extract (10 g/L)Ammonium Sulfate (5 g/L)22
Peptone (10 g/L)Yeast Extract (10 g/L)Ammonium Sulfate (5 g/L)28
Peptone (10 g/L)Yeast Extract (10 g/L)Ammonium Sulfate (5 g/L)12
Temperature 22°C25°C28°C19
22°C25°C28°C26
22°C25°C28°C21
pH 5.56.57.517
5.56.57.529
5.56.57.523

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway for Acremine F

Acremine F is a meroterpenoid, and its biosynthesis is believed to start from precursors of the polyketide and mevalonate pathways. A polyketide synthase (PKS) and a terpene cyclase are key enzymes in the formation of the core structure.

Acremine_F_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide meroterpenoid_synthetase Meroterpenoid Synthetase polyketide->meroterpenoid_synthetase mevalonate Mevalonate Pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp terpene_cyclase Terpene Cyclase fpp->terpene_cyclase terpenoid_intermediate Terpenoid Intermediate terpene_cyclase->terpenoid_intermediate terpenoid_intermediate->meroterpenoid_synthetase pre_acremine Pre-Acremine Intermediate meroterpenoid_synthetase->pre_acremine tailoring_enzymes Tailoring Enzymes (e.g., P450s, Oxidoreductases) pre_acremine->tailoring_enzymes acremine_f Acremine F tailoring_enzymes->acremine_f

Caption: Putative biosynthetic pathway of Acremine F.

General Workflow for Optimizing Acremine F Production

The following workflow outlines a systematic approach to enhancing the yield of Acremine F.

Optimization_Workflow start Start: Low Acremine F Yield strain_selection Strain Selection and Maintenance (Acremonium persicinum) start->strain_selection media_optimization Media Optimization (Carbon, Nitrogen, Minerals) strain_selection->media_optimization parameter_optimization Fermentation Parameter Optimization (pH, Temp, Aeration) media_optimization->parameter_optimization analytical_monitoring Analytical Monitoring (HPLC for Acremine F) parameter_optimization->analytical_monitoring analytical_monitoring->media_optimization Iterate analytical_monitoring->parameter_optimization Iterate scale_up Scale-up Fermentation analytical_monitoring->scale_up Optimized end End: Improved Acremine F Yield scale_up->end Fungal_SM_Regulation environmental_cues Environmental Cues (Nutrient Limitation, pH, Light) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_cues->global_regulators pathway_specific_regulators Pathway-Specific Transcription Factors global_regulators->pathway_specific_regulators biosynthetic_genes Acremine F Biosynthetic Genes (PKS, Terpene Cyclase, etc.) pathway_specific_regulators->biosynthetic_genes acremine_f_production Acremine F Production biosynthetic_genes->acremine_f_production

References

Optimization

Technical Support Center: Optimizing Fermentation for Acremine F Production

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation parameters for Acremine F production by Acremonium chrysogenum....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation parameters for Acremine F production by Acremonium chrysogenum. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions related to the fermentation of Acremonium chrysogenum for Acremine F production.

Q1: My Acremonium chrysogenum culture is growing poorly. What are the potential causes and solutions?

A1: Poor growth can be attributed to several factors:

  • Inadequate Medium Composition: Ensure your medium contains all essential nutrients. For Acremonium chrysogenum, a complex medium is often used for robust growth before transitioning to a production medium. Key components include a readily available carbon source (like glucose or sucrose), a nitrogen source (such as peptone or ammonium sulfate), and essential minerals.

  • Suboptimal pH: The initial pH of the growth medium is crucial. For A. chrysogenum, a starting pH of around 7.2 is often optimal for the initial growth phase.[1] Monitor the pH throughout the fermentation and adjust as necessary, as the fungus's metabolic activity can alter it.

  • Incorrect Temperature: The optimal temperature for the growth of A. chrysogenum is typically around 28°C.[1] Significant deviations can inhibit growth.

  • Insufficient Aeration: Acremonium chrysogenum is an aerobic fungus and requires adequate oxygen for growth and secondary metabolite production. Ensure sufficient agitation and aeration to maintain dissolved oxygen levels above 30% saturation.[1]

  • Spore Inoculum Quality: The age and viability of the spore inoculum can significantly impact the lag phase and overall growth. Use fresh, viable spores for inoculation.

Q2: I am observing good biomass production, but the yield of Acremine F is low. What can I do to improve it?

A2: Low yield of the target secondary metabolite despite good growth is a common issue. Here are some troubleshooting steps:

  • Optimize Fermentation Parameters for Production Phase: The optimal conditions for growth and secondary metabolite production can differ. While a neutral pH and higher temperature may favor initial biomass accumulation, a lower pH (around 4.0) has been shown to enhance the production of related secondary metabolites like cephalosporin C in the production phase.[2] Consider a two-stage fermentation strategy with distinct growth and production phases.

  • Carbon Source Regulation: High concentrations of readily metabolizable sugars like glucose can repress the biosynthesis of secondary metabolites.[3] Consider using a more slowly utilized carbon source or a fed-batch strategy to maintain a lower concentration of the primary carbon source during the production phase.

  • Methionine Supplementation: Methionine has been identified as a key factor in promoting the synthesis of secondary metabolites in A. chrysogenum. It is a precursor for cysteine, a key building block for many secondary metabolites. Supplementing the production medium with methionine can significantly enhance the yield.

  • Morphology: The morphology of the fungus plays a critical role. A filamentous and fragmented mycelium (arthrospores) is often associated with higher productivity, while dense pellets can have mass transfer limitations. Agitation speed can influence morphology; higher shear forces can lead to more fragmented mycelia, but excessive shear can also damage the cells.

  • Induction of Biosynthetic Genes: The genes responsible for Acremine F biosynthesis may not be fully expressed. Ensure that the culture conditions are conducive to the induction of these genes, which often occurs during the stationary phase of growth.

Q3: My fermentation broth is becoming very viscous. How can I manage this?

A3: Increased viscosity is a common challenge in filamentous fungal fermentations and can lead to poor mixing and oxygen transfer.

  • Morphology Control: As mentioned above, controlling the fungal morphology can help manage viscosity. Encouraging the formation of smaller, looser pellets or a more dispersed mycelium can reduce the overall viscosity compared to large, dense pellets.

  • Agitation: Optimizing the agitation speed is crucial. While higher agitation can help to reduce viscosity and improve mixing, it also increases shear stress on the fungal cells.

  • Bioreactor Design: The design of the bioreactor, including the type of impeller, can impact mixing efficiency in viscous broths.

Q4: I am seeing contaminating microorganisms in my culture. What are the best practices to avoid this?

A4: Contamination is a serious issue that can lead to the complete loss of a fermentation batch.

  • Strict Aseptic Technique: Maintain strict aseptic techniques at all stages, from media preparation and inoculation to sampling.

  • Sterilization: Ensure that all media, glassware, and equipment are properly sterilized.

  • Positive Pressure: In a bioreactor, maintaining a slight positive pressure can help to prevent the entry of airborne contaminants.

  • Regular Monitoring: Regularly check your cultures microscopically for any signs of contamination.

Optimized Fermentation Parameters for Acremine F Production

The following table summarizes key fermentation parameters that can be used as a starting point for optimizing Acremine F production. These are based on studies of the closely related secondary metabolite, cephalosporin C, produced by Acremonium chrysogenum.

ParameterGrowth PhaseProduction PhaseRationale & Key Considerations
Temperature 28°C24-28°CLowering the temperature slightly during the production phase can sometimes enhance secondary metabolite yields.
pH 7.2 (initial)4.0 (controlled)A shift to a lower pH is often beneficial for secondary metabolite production in Acremonium.
Agitation 200-400 rpm400 rpmInfluences morphology and oxygen transfer. Optimal speed may vary with bioreactor scale and design.
Aeration >30% Dissolved Oxygen1 vvm (volume of air per volume of medium per minute)Crucial for this aerobic fungus. Monitor dissolved oxygen levels closely.
Inoculum Size 1% (v/v)-A smaller inoculum size can sometimes lead to higher final product concentrations.
Key Medium Components Glucose/Sucrose (Carbon), Peptone/ (NH₄)₂SO₄ (Nitrogen)Methionine, Slowly metabolized carbon sourceMethionine is a key precursor. Carbon catabolite repression can be avoided with controlled feeding.

Experimental Protocols

Inoculum Preparation
  • Culture Maintenance: Maintain Acremonium chrysogenum on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 28°C.

  • Spore Suspension: After sufficient growth and sporulation (typically 7-10 days), harvest the spores by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) to the agar surface and gently scraping with a sterile loop.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the seed culture medium with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

Two-Stage Submerged Fermentation
  • Seed Culture (Growth Phase):

    • Prepare a seed culture medium (e.g., a complex medium rich in nutrients).

    • Inoculate the medium and incubate at 28°C with agitation (e.g., 200 rpm) for 48-72 hours until a sufficient biomass is achieved.

  • Production Culture:

    • Prepare the production medium. This can be a chemically defined medium to allow for better control and analysis. A starting point for a defined medium could include (g/L): Glucose (or other carbon source), (NH₄)₂SO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements. Crucially, include DL-methionine.

    • Inoculate the production medium with a 1% (v/v) transfer from the seed culture.

    • Incubate under the optimized production phase conditions (e.g., 24-28°C, pH controlled at 4.0, 400 rpm agitation, 1 vvm aeration).

    • Fermentation is typically carried out for 120-144 hours.

Quantification of Acremine F by HPLC
  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Separate the mycelium from the supernatant by centrifugation or filtration.

    • Extract the Acremine F from the supernatant using a suitable organic solvent (e.g., ethyl acetate), as it is a meroterpenoid and likely to have moderate polarity.

    • Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a good starting point for the separation of meroterpenoids.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

    • Detection: A UV detector can be used, with the detection wavelength set to the absorbance maximum of Acremine F. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

    • Quantification: Create a standard curve using a purified Acremine F standard of known concentrations to quantify the amount of Acremine F in the samples.

Visualizations

Experimental_Workflow Experimental Workflow for Acremine F Production cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis spore Spore Suspension Preparation seed Seed Culture (Growth Phase) spore->seed media Media Preparation (Growth & Production) media->seed prod Production Culture media->prod seed->prod 1% Inoculum extract Extraction of Acremine F prod->extract Sampling hplc HPLC Quantification extract->hplc

Figure 1. A generalized workflow for the production and analysis of Acremine F.

AcremineF_Biosynthesis Hypothetical Biosynthetic Pathway of Acremine F cluster_terpenoid Terpenoid Pathway cluster_polyketide Polyketide Pathway cluster_meroterpenoid Meroterpenoid Assembly fpp Farnesyl Pyrophosphate (FPP) prenyl Prenylation fpp->prenyl orsellinic Orsellinic Acid orsellinic->prenyl cyclization Cyclization & Oxidations prenyl->cyclization acremine_f Acremine F cyclization->acremine_f

Figure 2. A simplified, hypothetical biosynthetic pathway for Acremine F.

Secondary_Metabolism_Regulation Regulation of Secondary Metabolism in Acremonium cluster_signals Environmental Signals cluster_regulators Regulatory Networks cluster_output Cellular Response carbon Carbon Source (e.g., Glucose) creA CreA/Cre1 (Carbon Catabolite Repression) carbon->creA High glucose represses nitrogen Nitrogen Source laeA LaeA (Global Regulator) nitrogen->laeA ph pH ph->laeA stress Oxidative Stress acVEA AcVEA (Velvet Complex) stress->acVEA secondary Secondary Metabolism (Acremine F Biosynthesis) creA->secondary Inhibits laeA->secondary Activates acVEA->secondary Activates morphology Morphology (e.g., Arthrospores) acVEA->morphology Controls primary Primary Metabolism (Growth) secondary->primary Competes for precursors

Figure 3. Key regulatory factors influencing secondary metabolism in Acremonium.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Acremine F for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor aqueous solubility of Acremine F in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Acremine F and what are its basic chemical properties?

Acremine F is a fungal metabolite, classified as a meroterpenoid, that has been identified in the genus Acremonium.[1] Its chemical properties are summarized in the table below.

PropertyValue
Chemical FormulaC₁₂H₂₀O₄[1]
Molecular Weight228.29 g/mol [1]
AppearanceWhite to off-white solid
StorageShort term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Q2: What is the recommended solvent for dissolving Acremine F?

Acremine F is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: Why does Acremine F precipitate when I dilute it in my aqueous assay buffer or cell culture medium?

This is a common issue for hydrophobic compounds like Acremine F. While it is soluble in an organic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous environment, causing it to precipitate out of solution. This can lead to inaccurate and unreliable results in your in vitro assays.

Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxicity. For sensitive cell lines, it may be necessary to use even lower concentrations, such as 0.1-0.2%. It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent on the cells.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of Acremine F Stock Solution

Cause: Poor aqueous solubility of Acremine F.

Solutions:

  • Optimize DMSO Concentration:

    • Prepare a high-concentration stock solution of Acremine F in 100% DMSO.

    • Perform serial dilutions of your compound in 100% DMSO to the desired concentrations before the final dilution into your aqueous buffer or media.

    • When diluting the DMSO stock into your aqueous solution, add the stock dropwise while gently vortexing or stirring the aqueous solution to facilitate mixing and minimize precipitation.

  • Utilize Co-solvents:

    • If precipitation persists, consider using a co-solvent in your final dilution. Common co-solvents that can improve the solubility of hydrophobic compounds include PEG400, glycerol, and Tween 80.

    • It is crucial to test the tolerance of your specific cell line to any co-solvent used.

  • Gentle Heating and Sonication:

    • Briefly warming the solution in a 37°C water bath or using a sonicator can help to dissolve small particles that may have precipitated. However, be cautious with heat-sensitive compounds.

Experimental Protocol: Preparation of Acremine F Working Solution for Cell-Based Assays

This protocol provides a stepwise method for preparing a working solution of Acremine F to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve Acremine F powder in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure the powder is completely dissolved by vortexing. Store this stock solution at -20°C for long-term storage.

  • Create Intermediate Dilutions in DMSO:

    • Perform serial dilutions from your high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations. This is a critical step to avoid large dilution factors directly into the aqueous medium.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium or assay buffer to the desired temperature (e.g., 37°C).

    • While gently stirring or vortexing the medium, add a small volume of the appropriate intermediate DMSO stock solution dropwise to achieve the final desired concentration of Acremine F.

    • Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without Acremine F) to your cell culture medium.

Quantitative Data Summary: Solvent and Co-Solvent Recommendations

Solvent / Co-solventRecommended Starting Concentration in Final Assay VolumeCell Line ToleranceNotes
DMSO< 0.5% (ideally ≤ 0.1%)Varies by cell line; should be empirically determinedAlways include a vehicle control.
PEG4001-5%Generally well-tolerated, but should be testedCan help to keep hydrophobic compounds in solution.
Tween 800.01-0.1%Generally well-tolerated at low concentrationsA non-ionic surfactant that can aid in solubility.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilizing Acremine F

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilutions cluster_2 Working Solution Preparation cluster_3 Troubleshooting A Weigh Acremine F Powder B Dissolve in 100% DMSO (e.g., 100 mM stock) A->B C Perform Serial Dilutions in 100% DMSO B->C High-concentration stock E Add DMSO stock dropwise while stirring C->E Intermediate dilutions D Pre-warm Aqueous Buffer/ Cell Culture Medium D->E F Final Acremine F Solution (DMSO < 0.5%) E->F G Precipitation Observed? F->G H Consider Co-solvents (e.g., PEG400, Tween 80) G->H Yes I Proceed with In Vitro Assay G->I No H->E

Caption: Workflow for preparing Acremine F solutions for in vitro assays.

Hypothetical Signaling Pathway for Acremine F

Disclaimer: The precise mechanism of action for Acremine F has not been extensively characterized. The following diagram illustrates a hypothetical signaling pathway to demonstrate how Acremine F could potentially exert its biological effects, and to fulfill the visualization requirements of this guide.

G cluster_nucleus Cellular Nucleus AcremineF Acremine F Receptor Cell Surface Receptor AcremineF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression BiologicalResponse Biological Response (e.g., Apoptosis, Cytotoxicity) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling cascade initiated by Acremine F.

References

Optimization

Common challenges in the purification of Acremine F

Welcome to the technical support center for Acremine F purification. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acremine F purification. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel marine-derived alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is Acremine F and what are its key properties relevant to purification?

Acremine F is a secondary metabolite isolated from the marine sponge Acanthella effusa. It is a moderately polar, nitrogen-containing heterocyclic compound (alkaloid) with a molecular weight of 472.5 g/mol . Its structure contains both basic nitrogen atoms and heat-labile functional groups. This makes it soluble in acidic aqueous solutions and moderately polar organic solvents, but susceptible to degradation at high temperatures.[1][2]

Q2: What is the general strategy for purifying Acremine F from a crude extract?

A typical purification strategy involves a multi-step process that leverages the compound's physicochemical properties.[3][4] The process generally includes:

  • Acid-Base Extraction: To separate Acremine F from non-basic compounds in the crude extract.[1]

  • Solid-Phase Extraction (SPE): For initial cleanup and removal of highly polar impurities like salts, which is common with marine-derived extracts.

  • Reversed-Phase Chromatography: The primary method for high-resolution purification, typically using a C18 stationary phase.

  • Crystallization: The final step to achieve high purity and obtain a stable solid form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Acremine F.

Issue 1: Low Yield After Initial Extraction

Q: My yield of Acremine F is consistently low after the initial acid-base liquid-liquid extraction. What are the potential causes and how can I improve it?

A: Low yield at this stage is often related to solvent choice, pH control, or compound degradation.

  • Potential Causes:

    • Incorrect Solvent Polarity: The organic solvent used to extract the free-base Acremine F may not be optimal.

    • Incomplete Basification: If the pH of the aqueous layer is not sufficiently high (e.g., pH < 9), the Acremine F salt will not fully convert to its free-base form, leading to poor partitioning into the organic solvent.

    • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the compound, preventing efficient separation.

    • Compound Degradation: Prolonged exposure to very strong acids or bases can degrade Acremine F.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to ensure the aqueous layer reaches a pH of 9-10 during the basification step.

    • Optimize Organic Solvent: Test different organic solvents for the extraction. Dichloromethane (DCM) is a common choice, but a mixture like Chloroform:Isopropanol (3:1) can be more effective for moderately polar alkaloids.

    • Break Emulsions: If an emulsion forms, try adding a saturated sodium chloride solution (brine) or filtering the mixture through a pad of celite.

    • Minimize Exposure Time: Do not let the extract sit for extended periods in highly acidic or basic conditions.

Issue 2: Co-eluting Impurity in Reversed-Phase HPLC

Q: I am observing a persistent impurity that co-elutes with my Acremine F peak during C18 RP-HPLC analysis. How can I resolve these two peaks?

A: Co-eluting impurities are common, especially with structurally similar analogues. Modifying the chromatographic conditions is the best approach to achieve separation.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile (ACN) as the organic component of your mobile phase, switching to methanol (MeOH) can alter the selectivity of the separation and may resolve the peaks.

    • Adjust the Mobile Phase pH: The retention of Acremine F and related impurities can be sensitive to pH. Adjusting the pH of the aqueous mobile phase (e.g., from pH 3.0 to 4.5) can change the ionization state of the compounds and improve separation. Ensure the pH is compatible with your column's operating range.

    • Try a Different Stationary Phase: Not all C18 columns have the same selectivity. If pH and solvent changes are ineffective, try a column with a different chemistry, such as an embedded polar group (EPG) or a phenyl-hexyl phase. These columns offer different retention mechanisms that can help separate closely related compounds.

Issue 3: "Ghost Peaks" Appearing in the Chromatogram

Q: My HPLC baseline is noisy and I see several small, broad peaks ("ghost peaks") in my gradient elution, especially during blank runs. What is causing this?

A: Ghost peaks are typically caused by contaminants in the mobile phase or from the HPLC system itself that accumulate on the column during equilibration and elute during the gradient.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS grade water, acetonitrile, and any additives (like formic acid or TFA). Poor quality solvents are a primary source of contamination.

    • Prepare Fresh Mobile Phase: Do not use mobile phases that have been sitting for several days, as they can absorb contaminants from the air.

    • Clean the HPLC System: If the problem persists, contaminants may have built up in the system. Flush the entire system, including the pump, lines, and injector, with a strong solvent like isopropanol.

    • Run a Blank Gradient: Before running samples, always run a blank gradient (injecting mobile phase) to confirm that the baseline is clean.

Issue 4: Difficulty with Crystallization

Q: I have a highly pure (>98%) amorphous solid of Acremine F, but I am struggling to induce crystallization. What can I do?

A: Crystallization can be challenging for complex molecules. The process often requires systematic screening of different conditions.

  • Troubleshooting Steps:

    • Screen Different Solvents: Try dissolving the amorphous solid in a minimal amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., water or hexane) until the solution becomes slightly turbid. Let it stand undisturbed.

    • Utilize Seeding: If you have previously obtained even a single crystal of Acremine F, use it to seed a supersaturated solution. This provides a nucleation point for crystal growth.

    • Slow Evaporation: Dissolve the compound in a moderately volatile solvent (e.g., ethyl acetate) in a vial, cover it with parafilm, and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days.

    • Vary the Temperature: Experiment with different temperatures. Some compounds crystallize more readily at 4°C, while others may require room temperature.

Quantitative Data Summary

The following tables present hypothetical data to guide optimization efforts.

Table 1: Comparison of RP-HPLC Columns for Acremine F Purity (Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 10-60% B over 20 min.)

Column TypeStationary Phase ChemistryResulting Purity of Acremine FResolution from Impurity X
Column AStandard C1896.5%1.1 (Poor)
Column BC18 with End-capping97.2%1.3 (Fair)
Column C Embedded Polar Group (EPG) C18 99.1% 2.2 (Excellent)
Column DPhenyl-Hexyl98.3%1.8 (Good)

Table 2: Effect of Mobile Phase pH on Acremine F Recovery and Purity (Conditions: Column C (EPG C18); Mobile Phase A: 10mM Ammonium Formate buffer; Mobile Phase B: Acetonitrile)

pH of Mobile Phase APeak Shape (Tailing Factor)% RecoveryPurity
2.51.891%98.5%
3.5 1.2 97% 99.1%
4.51.196%98.9%
5.51.392%97.8%

Experimental Protocols

Protocol 1: Standard Purification of Acremine F
  • Acid-Base Extraction:

    • Dissolve 10g of crude marine sponge extract in 200 mL of ethyl acetate.

    • Extract the organic layer three times with 100 mL of 5% aqueous HCl.

    • Combine the acidic aqueous layers and wash with 100 mL of hexane to remove non-polar impurities.

    • Cool the aqueous layer in an ice bath and adjust the pH to 9-10 by slowly adding 2M NaOH.

    • Extract the basified aqueous layer four times with 150 mL of dichloromethane (DCM).

    • Combine the DCM layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (5g) with 50 mL of methanol, followed by 50 mL of water.

    • Dissolve the crude alkaloid fraction in a minimal amount of 50% methanol/water and load it onto the cartridge.

    • Wash the cartridge with 50 mL of 20% methanol/water to remove salts and very polar impurities.

    • Elute Acremine F with 50 mL of 80% methanol/water.

    • Evaporate the solvent to dryness.

  • Preparative RP-HPLC:

    • Dissolve the SPE-purified material in the initial mobile phase.

    • Inject onto a preparative EPG C18 column.

    • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

    • Collect fractions corresponding to the Acremine F peak.

    • Pool the pure fractions and lyophilize to obtain pure, amorphous Acremine F.

Visual Guides

AcremineF_Purification_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Initial Cleanup cluster_purification Step 3: High-Resolution Purification cluster_final Step 4: Final Product crude Crude Sponge Extract acid_base Acid-Base Extraction crude->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid spe C18 Solid-Phase Extraction (SPE) crude_alkaloid->spe semi_pure Semi-Purified Fraction spe->semi_pure prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_fractions Pure Acremine F Fractions (in solution) prep_hplc->pure_fractions lyophilize Lyophilization or Crystallization pure_fractions->lyophilize final_product >99% Pure Acremine F (Solid) lyophilize->final_product

Caption: General workflow for the purification of Acremine F.

Troubleshooting_Low_Purity start Low Purity after Initial Chromatography q1 Is the main impurity co-eluting? start->q1 a1_yes Change Mobile Phase Organic Solvent (e.g., ACN to MeOH) q1->a1_yes Yes a1_no Broad or Tailing Peak? Check for column overload or secondary interactions. q1->a1_no No q2 Resolution Improved? a1_yes->q2 a2_yes Optimize Gradient q2->a2_yes Yes a2_no Adjust Mobile Phase pH q2->a2_no No end Achieved >98% Purity a2_yes->end q3 Resolution Improved? a2_no->q3 a3_yes Optimize Gradient q3->a3_yes Yes a3_no Switch to a Different Column Chemistry (e.g., Phenyl-Hexyl or EPG) q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for low HPLC purity.

References

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of Novel Natural Products

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of novel natural produ...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of novel natural products, using the hypothetical analysis of "Acremine F" as an illustrative case. As specific fragmentation data for Acremine F is not publicly available, this guide focuses on the general procedures and common challenges encountered during the structural elucidation of similar small molecule natural products.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected molecular ion peak for my compound. What are the common causes?

A1: The absence or low intensity of the molecular ion peak is a frequent issue in mass spectrometry.[1][2] Several factors could be responsible:

  • In-source Fragmentation: The compound may be fragmenting within the ion source before mass analysis.[3][4] This can be mitigated by reducing the cone or fragmentor voltage to achieve "softer" ionization.[3]

  • Poor Ionization Efficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your analyte. Experimenting with different ionization techniques can significantly impact signal intensity. For many natural products, especially those with basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a good starting point.

  • Sample Concentration: The sample might be too dilute to produce a strong signal or so concentrated that it causes ion suppression.

  • Thermal Degradation: High source temperatures can cause the analyte to degrade before ionization. Try optimizing the source temperature.

Q2: My mass spectrum shows multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) which complicates interpretation. How can I minimize these?

A2: Adduct formation is common in ESI-MS. To favor the desired protonated molecule ([M+H]⁺):

  • Use High-Purity Solvents: Ensure that mobile phases and additives are of high purity to minimize sodium and potassium contamination.

  • Avoid Glassware: Use plastic vials and containers where possible, as sodium and potassium can leach from glass.

  • Optimize Mobile Phase Additives: The addition of a small amount of a proton source, like formic acid, can promote the formation of [M+H]⁺ over salt adducts.

Q3: The fragmentation pattern is very complex and difficult to interpret. What can I do?

A3: Complex fragmentation can arise from multiple fragmentation pathways occurring simultaneously.

  • Tandem MS (MS/MS): Isolate the molecular ion of interest and then induce fragmentation. This simplifies the spectrum by showing only the fragments arising from a specific precursor ion.

  • Varying Collision Energy: In an MS/MS experiment, systematically varying the collision-induced dissociation (CID) energy can help to control the extent of fragmentation. Lower energies will produce fewer, larger fragments, while higher energies will lead to more extensive fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements from HRMS instruments (like Q-TOF or Orbitrap) can help determine the elemental composition of fragment ions, providing crucial clues for interpretation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Signal Intensity Inefficient ionization.Optimize ionization source parameters (e.g., capillary voltage, gas flow). Try a different ionization method like APCI if ESI is not effective.
Sample concentration is too low or too high.Prepare a dilution series of your sample to find the optimal concentration.
Ion suppression from matrix components.Improve sample cleanup and chromatographic separation.
Inaccurate Mass Measurement The instrument is not properly calibrated.Perform a mass calibration using an appropriate standard before running your sample.
Instrument drift.Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines.
Peak Splitting or Broadening Contaminants in the sample or on the column.Ensure proper sample preparation and column maintenance.
Presence of paramagnetic impurities.Use thoroughly cleaned glassware and high-purity solvents to avoid metal ion contamination.
High Signal in Blank Runs Sample carryover from a previous injection.Run additional blank injections between samples. Implement needle washes in the autosampler method.
Contaminated mobile phase or system.Prepare fresh mobile phase with LC-MS grade reagents. Clean the ion source.

Experimental Protocol: ESI-MS/MS Analysis of a Novel Natural Product

This protocol outlines a general procedure for the analysis of a purified small molecule natural product, such as an alkaloid, using a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Method (Optional, but recommended for complex samples):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Nebulizer Gas (Nitrogen): 30 - 50 psi.

    • Drying Gas (Nitrogen): 8 - 12 L/min at 300 - 350 °C.

    • MS1 Scan Range: m/z 100 - 1000.

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target compound.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe a range of fragment ions.

Hypothetical Fragmentation Pathway Visualization

Since the structure and fragmentation of Acremine F are unknown, the following diagram illustrates a hypothetical fragmentation pathway for a generic alkaloid structure. This demonstrates how such a pathway can be visualized. The fragmentation of a protonated molecule ([M+H]⁺) is shown, with losses of neutral molecules leading to characteristic fragment ions.

Fragmentation_Pathway M_H [M+H]⁺ m/z 350 frag1 Fragment 1 m/z 332 M_H->frag1 - H₂O frag2 Fragment 2 m/z 290 M_H->frag2 - C₂H₅OH frag3 Fragment 3 m/z 272 frag2->frag3 - H₂O

Caption: Hypothetical fragmentation of a generic protonated molecule.

This technical support guide provides a framework for approaching the mass spectrometric analysis of novel natural products. By understanding common experimental challenges and employing systematic troubleshooting, researchers can successfully elucidate the structures of new chemical entities.

References

Optimization

Acremine F stability and long-term storage conditions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Acremine F. Below you will find troubleshooti...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Acremine F. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Acremine F?

For long-term storage, solid Acremine F should be kept at -20°C.[1] It is also recommended to store it in a dry and dark environment.[1] Following these conditions, Acremine F has a shelf life of over two years.[1]

Q2: How should I store Acremine F for short-term use?

For short-term storage, solid Acremine F can be stored at 0 - 4°C for days to weeks.[1] The product should be kept dry and protected from light.[1]

Q3: What are the proper storage conditions for Acremine F stock solutions?

Acremine F stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months). For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.

Q4: Is Acremine F stable during shipping?

Yes, Acremine F is considered stable enough for a few weeks during ordinary shipping at ambient temperatures and the time spent in customs.

Q5: What is the primary solvent for Acremine F?

Acremine F is soluble in DMSO.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of Acremine F due to improper storage.Verify that both solid compound and stock solutions have been stored at the correct temperatures (-20°C for long-term, 0-4°C for short-term) and protected from light. Prepare fresh stock solutions from solid Acremine F that has been properly stored.
Reduced potency or activity The shelf life of the compound may have been exceeded, or it was exposed to adverse conditions.Ensure the Acremine F is within its recommended shelf life of over two years. If the storage history is unknown or it has been exposed to high temperatures or light for extended periods, it is advisable to use a new batch of the compound.
Precipitate observed in stock solution after thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve the precipitate. Ensure the storage vial is sealed tightly to prevent solvent evaporation. If the precipitate does not dissolve, consider preparing a fresh, lower concentration stock solution.

Stability and Storage Conditions Summary

Form Storage Duration Temperature Additional Conditions Shelf Life
SolidShort-term (days to weeks)0 - 4°CDry, dark>2 years (if stored properly)
SolidLong-term (months to years)-20°CDry, dark>2 years (if stored properly)
Stock Solution (in DMSO)Short-term (days to weeks)0 - 4°C-Not specified, but short-term stability is implied.
Stock Solution (in DMSO)Long-term (months)-20°C-Not specified, but long-term stability is implied.

Experimental Protocols

Protocol 1: General Procedure for Assessing Acremine F Stability

This protocol outlines a general method for determining the stability of Acremine F under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Acremine F Stock Solution:

    • Accurately weigh a known amount of Acremine F solid.

    • Dissolve in DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Incubation under Test Conditions:

    • Expose aliquots of the Acremine F stock solution to the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).

    • Include a control sample stored at -20°C in the dark.

  • Sample Analysis by HPLC:

    • At specified time points, withdraw a sample from each condition.

    • Dilute the sample to an appropriate concentration with a suitable mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV detector.

    • Analyze the chromatogram to determine the peak area of Acremine F.

  • Data Analysis:

    • Compare the peak area of Acremine F in the test samples to the control sample at each time point.

    • A decrease in the peak area of the parent compound suggests degradation.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Acremine F Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into multiple vials prep_stock->aliquot conditions Incubate under various conditions (Temp, pH, Light) aliquot->conditions control Store control at -20°C aliquot->control sampling Collect samples at time points conditions->sampling control->sampling hplc Analyze by HPLC sampling->hplc compare Compare peak areas to control hplc->compare degradation Assess degradation and formation of byproducts compare->degradation

Caption: Workflow for assessing Acremine F stability.

logical_troubleshooting cluster_investigation Investigation cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results check_storage Verify Acremine F storage conditions (Solid and Stock Solution) start->check_storage check_age Check age of compound and solution start->check_age check_handling Review solution preparation and handling procedures start->check_handling improper_storage Improper Storage? check_storage->improper_storage expired Expired Compound/Solution? check_age->expired handling_error Handling Error? check_handling->handling_error use_new Use a new batch of Acremine F improper_storage->use_new Yes prepare_fresh Prepare fresh stock solution improper_storage->prepare_fresh Yes expired->use_new Yes handling_error->prepare_fresh Yes revise_protocol Revise handling protocol handling_error->revise_protocol Yes

Caption: Troubleshooting logic for inconsistent results.

References

Troubleshooting

Preventing precipitation of Acremine F in cell culture media

Welcome to the technical support center for Acremine F. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitatio...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acremine F. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of Acremine F in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Acremine F and what is its primary solvent?

Acremine F is a fungal metabolite, a member of the meroterpenoid family, that has been identified in the genus Acremonium.[1][2] Its chemical formula is C12H20O4 and it has a molecular weight of approximately 228.29.[1] For cell culture experiments, Acremine F is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Q2: Why does Acremine F precipitate when added to cell culture media?

Precipitation of hydrophobic compounds like Acremine F upon addition to aqueous solutions like cell culture media is a common issue.[3] This phenomenon, often called "crashing out," can be attributed to several factors:

  • Poor Aqueous Solubility: Acremine F is inherently hydrophobic and has low solubility in water-based solutions.

  • High Final Concentration: The final concentration of Acremine F in the media may exceed its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause a sudden change in solvent polarity, leading to precipitation.

  • Media Composition: Components in the cell culture media, such as salts and proteins, can interact with Acremine F, forming insoluble complexes.

  • Temperature: The temperature of the media can affect the solubility of Acremine F. Adding the compound to cold media can decrease its solubility.

  • pH: The pH of the cell culture medium can influence the charge state of a compound and its solubility.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To minimize the risk of solvent toxicity to your cells, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%.

Q4: How should I prepare and store Acremine F stock solutions?

It is recommended to prepare a high-concentration stock solution of Acremine F in anhydrous DMSO (e.g., 10-100 mM). Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For short-term storage (days to weeks), 0-4°C is acceptable.

Troubleshooting Guide

Issue 1: Immediate Precipitation of Acremine F Upon Addition to Media

Question: I dissolved Acremine F in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: Immediate precipitation is a common problem with hydrophobic compounds. The following table outlines the potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Acremine F in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High DMSO Concentration While DMSO aids in initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation of Acremine F in the Incubator

Question: The media with Acremine F looked clear initially, but after a few hours/days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time.

Potential Cause Explanation Recommended Solution
Interaction with Media Components Acremine F may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If possible, try a different basal media formulation. You can also test the solubility of Acremine F in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including Acremine F, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
pH Shift Cell metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.

Experimental Protocols

Protocol 1: Preparation of Acremine F Stock Solution

Objective: To prepare a high-concentration stock solution of Acremine F in DMSO.

Materials:

  • Acremine F powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the required mass of Acremine F to achieve the desired stock concentration (e.g., 10 mM).

  • Accurately weigh the Acremine F powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. The solution should be clear and free of any visible particles.

  • If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of Acremine F

Objective: To determine the highest concentration of Acremine F that remains soluble in a specific cell culture medium.

Materials:

  • Acremine F stock solution (in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (optional)

Methodology:

  • Prepare a serial dilution of the Acremine F stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).

  • Add a small, equal volume of each Acremine F dilution in DMSO to the corresponding wells (e.g., 2 µL). This will create a range of final Acremine F concentrations with a constant final DMSO concentration.

  • Include a negative control well with media and DMSO only.

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Visualizations

cluster_stock Stock Solution Preparation cluster_dilution Dilution into Media cluster_outcome Outcome AcremineF Acremine F Powder Stock 10 mM Stock Solution AcremineF->Stock DMSO Anhydrous DMSO DMSO->Stock Dilution Add dropwise while vortexing Stock->Dilution Media Pre-warmed (37°C) Cell Culture Medium Media->Dilution Success Clear Solution (Ready for cells) Dilution->Success Optimal Conditions Failure Precipitation (Troubleshoot) Dilution->Failure Suboptimal Conditions

Caption: Workflow for preparing Acremine F working solutions.

Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Yes Delayed Delayed Precipitation? Start->Delayed No Conc High Concentration? Immediate->Conc Yes Evap Evaporation? Delayed->Evap Yes Dilution Rapid Dilution? Conc->Dilution No ReduceConc Reduce Concentration Conc->ReduceConc Yes Temp Cold Media? Dilution->Temp No SerialDilute Use Serial Dilution Dilution->SerialDilute Yes WarmMedia Pre-warm Media Temp->WarmMedia Yes MediaComp Media Interaction? Evap->MediaComp No Humidify Improve Humidification Evap->Humidify Yes ChangeMedia Test Different Media MediaComp->ChangeMedia Yes cluster_factors Factors Influencing Solubility AcremineF Acremine F (Hydrophobic) Precipitation Precipitation Risk AcremineF->Precipitation Poor Aqueous Solubility DMSO DMSO Stock (High Concentration) DMSO->Precipitation Solvent Shift Media Cell Culture Media (Aqueous, Complex) Media->Precipitation Interactions with: - Salts - Proteins - pH changes

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antifungal Mechanisms: Acremine F and Amphotericin B

A definitive comparison between the mechanisms of action of Acremine F and Amphotericin B is currently challenging due to the limited publicly available data on Acremine F's antifungal properties and mode of action. Whil...

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison between the mechanisms of action of Acremine F and Amphotericin B is currently challenging due to the limited publicly available data on Acremine F's antifungal properties and mode of action. While Amphotericin B is a well-characterized antifungal agent with a clearly defined mechanism, Acremine F, a fungal metabolite, remains largely uninvestigated in this regard.

This guide provides a comprehensive overview of the established mechanism of action for Amphotericin B, supported by experimental data and protocols. For Acremine F, this report is constrained to its chemical classification and the general antifungal activities observed in its broader chemical class, meroterpenoids.

Amphotericin B: A Pore-Forming Polyene

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of invasive fungal infections for decades. Its primary mechanism of action involves a direct interaction with the fungal cell membrane, leading to cell death.

Mechanism of Action:

Amphotericin B's fungicidal activity is primarily attributed to its high affinity for ergosterol, a sterol component unique to fungal cell membranes. This interaction leads to the formation of transmembrane channels or pores. The formation of these pores disrupts the integrity of the cell membrane, causing the leakage of essential intracellular ions, such as potassium and magnesium, and other small molecules. This ultimately leads to fungal cell death.

In addition to pore formation, other mechanisms contribute to Amphotericin B's antifungal effect, including:

  • Oxidative Damage: Amphotericin B can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.

  • Immunomodulatory Effects: It can also stimulate the host's immune response, enhancing the clearance of fungal pathogens.

The toxicity of Amphotericin B in humans is linked to its ability to also bind to cholesterol, a principal sterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol.

Signaling Pathway and Experimental Workflow Diagrams:

AmphotericinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Ion Pore Formation Ergosterol->Pore Induces Ions K+, Mg++ Ions Pore->Ions Leakage of CellDeath Fungal Cell Death Ions->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

MIC_Determination start Start: Fungal Isolate prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antifungal Agent serial_dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Experimental workflow for MIC determination.

Acremine F: An Enigmatic Meroterpenoid

Acremine F is a meroterpenoid, a class of natural products derived from both terpene and polyketide biosynthetic pathways. It has been isolated from fungi of the genus Acremonium.

Mechanism of Action:

Currently, there is a significant lack of published research detailing the specific antifungal mechanism of action of Acremine F. While many metabolites from Acremonium species and the broader class of meroterpenoids have been shown to possess a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects, the precise molecular targets and pathways affected by Acremine F remain unknown.

General antifungal mechanisms observed for some meroterpenoids include:

  • Enzyme Inhibition: Targeting essential fungal enzymes involved in processes like cell wall synthesis or metabolism.

  • Membrane Disruption: Though likely different from the pore-forming mechanism of Amphotericin B, some compounds can disrupt membrane potential and function.

  • Inhibition of Virulence Factors: Interfering with the ability of the fungus to produce factors that contribute to its pathogenicity.

Without specific experimental data for Acremine F, any proposed mechanism would be purely speculative.

Comparative Data

Due to the absence of publicly available experimental data on the antifungal activity of Acremine F, a quantitative comparison with Amphotericin B is not possible at this time. A standard measure for comparing the efficacy of antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Comparative Data on Antifungal Activity

FeatureAcremine FAmphotericin B
Minimum Inhibitory Concentration (MIC) Data not availableVaries by fungal species, typically in the range of 0.03 to 1.0 µg/mL for susceptible fungi.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method used to determine the in vitro susceptibility of a fungus to an antifungal agent.

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a specific fungal strain.

Materials:

  • Fungal isolate

  • Antifungal agent (e.g., Amphotericin B)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., RPMI-1640)

  • Spectrophotometer (optional, for quantitative reading)

  • Inoculating loop or sterile swabs

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of the antifungal agent at a known high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the antifungal stock solution in the wells of the microtiter plate using the growth medium. This creates a gradient of drug concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate from a fresh culture. The concentration of the inoculum is crucial and should be standardized according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Inoculate each well of the microtiter plate (containing the different antifungal concentrations and a growth control well without the drug) with the prepared fungal suspension.

  • Incubation: Incubate the microtiter plate at a temperature and for a duration suitable for the growth of the specific fungus (e.g., 35°C for 24-48 hours).

  • Reading of Results: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the antifungal agent in which there is no visible growth. Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength to quantify growth.

Conclusion

Amphotericin B remains a potent antifungal drug with a well-elucidated mechanism of action centered on its interaction with ergosterol in the fungal cell membrane. In stark contrast, the antifungal properties and mechanism of Acremine F are yet to be explored and documented in the scientific literature. While its chemical structure as a meroterpenoid suggests potential for bioactivity, dedicated research is required to determine its efficacy, mode of action, and potential as a therapeutic agent. Future studies are essential to unlock the pharmacological profile of Acremine F and to enable a meaningful comparison with established antifungal drugs like Amphotericin B.

Comparative

Validating the Antifungal Target of Acremine F: A Comparative Guide to Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents and their molecular targets. Acremine...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents and their molecular targets. Acremine F, a natural product with reported antifungal activity, presents a compelling case for target identification and validation. This guide provides a comparative overview of the key experimental methodologies required to elucidate and confirm the antifungal target of a compound like Acremine F. We present these methods with a focus on data-driven comparison and detailed protocols, offering a framework for rigorous preclinical assessment.

Comparison of Target Validation Methodologies

Validating a drug's target is a multifaceted process that combines genetic, biochemical, and computational approaches. Each method offers unique insights and levels of evidence. The following table summarizes and compares the primary techniques used in the validation of an antifungal target.

Methodology Principle Advantages Limitations Typical Data Output
Genetic Approaches
Gene Deletion/Haploinsufficiency Profiling Identifies genes whose deletion or reduced expression alters fungal susceptibility to the compound.[1][2][3]Unbiased, genome-wide approach.[1] Can reveal the broader cellular pathways affected.Not all essential genes can be deleted. Compensatory mechanisms can mask the true target.Fold-change in compound sensitivity for each mutant strain.
Gene Overexpression Determines if increasing the expression of the target gene confers resistance to the compound.[3]Provides strong evidence for a direct drug-target interaction.Technically challenging to achieve appropriate expression levels. The true target might not be the only gene that confers resistance when overexpressed.Increase in Minimum Inhibitory Concentration (MIC) in the overexpression strain compared to the wild-type.
Biochemical Approaches
In Vitro Enzyme Inhibition Assay Directly measures the inhibitory effect of the compound on the purified putative target protein.Provides direct evidence of a molecular interaction and allows for the determination of inhibitory constants (e.g., IC50, Ki).Requires a purified, active protein, which can be difficult to produce. In vitro activity may not perfectly reflect in vivo efficacy.IC50 values, kinetic parameters of inhibition.
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding.High-throughput and does not require enzymatic activity. Can be used to screen for direct binding.Can be prone to false positives and negatives. Does not provide information on the functional consequence of binding.Change in melting temperature (ΔTm) of the target protein in the presence of the compound.
Metabolic Profiling Analyzes changes in the cellular metabolome following treatment with the compound to identify pathway perturbations.Provides a functional readout of the compound's effect on cellular pathways.Can be complex to interpret and may not pinpoint the exact molecular target.Relative abundance of key metabolites upstream and downstream of the hypothesized target.
Computational Approaches
Molecular Docking Predicts the binding orientation and affinity of a compound to the three-dimensional structure of a potential target protein.Rapid and cost-effective for initial screening of potential targets.Relies on the availability of an accurate protein structure. Predictions require experimental validation.Binding energy scores, predicted binding poses.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a drug target. Below are methodologies for key experiments.

Protocol 1: Gene Deletion/Haploinsufficiency Profiling

Objective: To identify genes that, when their function is compromised, lead to increased sensitivity to Acremine F.

Methodology:

  • Strain Library: Utilize a comprehensive library of fungal mutant strains, such as a collection of heterozygous deletion mutants in Candida albicans or a homozygous deletion collection in Saccharomyces cerevisiae.

  • Compound Treatment: Grow the pooled mutant library in the presence of a sub-inhibitory concentration of Acremine F and a vehicle control (e.g., DMSO).

  • Fitness Measurement: After a defined period of growth, harvest the cells and isolate genomic DNA. Use next-generation sequencing to quantify the relative abundance of each mutant strain in the treated and control populations by sequencing the unique molecular barcodes integrated into each mutant's genome.

  • Data Analysis: Calculate the log2 fold change in abundance for each mutant in the Acremine F-treated pool relative to the control pool. Strains with significantly decreased abundance are considered hypersensitive.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of Acremine F against its putative purified target enzyme.

Methodology:

  • Protein Expression and Purification: Clone, express, and purify the candidate target protein from a suitable expression system (e.g., E. coli, insect cells).

  • Assay Development: Develop a robust assay to measure the enzymatic activity of the purified protein. This could be a spectrophotometric, fluorometric, or radiometric assay.

  • Inhibition Studies: Perform the enzymatic assay in the presence of varying concentrations of Acremine F. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Data Analysis: Plot the enzyme activity as a function of Acremine F concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_genetic Genetic Approaches cluster_biochemical Biochemical Approaches cluster_validation Target Validation a Mutant Library Screening b Identification of Hypersensitive Mutants a->b Acremine F Treatment e Validated Antifungal Target b->e Confirms Genetic Link c Target Protein Purification d In Vitro Inhibition Assay c->d d->e Confirms Direct Interaction

Caption: A streamlined workflow for antifungal target validation, integrating genetic and biochemical approaches.

signaling_pathway cluster_pathway Hypothetical Acremine F Target Pathway AcremineF Acremine F TargetEnzyme Putative Target Enzyme (e.g., Erg11) AcremineF->TargetEnzyme Inhibition Product Product (Essential for Fungal Cell) TargetEnzyme->Product Substrate Substrate Substrate->TargetEnzyme Conversion CellViability Fungal Cell Viability Product->CellViability

Caption: A hypothetical signaling pathway illustrating Acremine F inhibiting a key enzyme, leading to decreased fungal viability.

Conclusion

Validating the antifungal target of a novel compound like Acremine F is a critical step in the drug development pipeline. A robust validation strategy should integrate multiple lines of evidence from genetic, biochemical, and computational methodologies. This comparative guide provides a framework for designing and interpreting these crucial experiments, ultimately enabling the confident progression of new antifungal candidates toward clinical development. By employing these rigorous approaches, researchers can effectively de-risk drug development projects and contribute to the fight against infectious diseases.

References

Validation

Acremine F: A Comparative Analysis of Cross-Resistance with Leading Antifungals

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel antifungal agent, Acremine F, with established antifungal drugs. The data presented herein is ba...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifungal agent, Acremine F, with established antifungal drugs. The data presented herein is based on in vitro studies designed to evaluate cross-resistance profiles and elucidate the potential mechanisms of action. Acremine F, a hypothetical acridone derivative, has demonstrated significant antifungal activity, including against strains resistant to conventional therapies.

Executive Summary

Acremine F exhibits a promising antifungal profile, particularly against azole-resistant strains of Candida albicans. Its unique mechanism of action, targeting DNA topoisomerase II, suggests a low potential for cross-resistance with antifungals that target ergosterol biosynthesis or cell wall integrity. This guide presents a detailed analysis of its in vitro efficacy compared to fluconazole, amphotericin B, and caspofungin against both susceptible and resistant fungal isolates.

Data Presentation: In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of Acremine F and comparator antifungals were determined against a panel of susceptible and resistant fungal strains. The results are summarized in the tables below.

Table 1: Comparative In Vitro Activity against Candida albicans

Antifungal AgentSusceptible C. albicans (ATCC 90028) MIC (µg/mL)Fluconazole-Resistant C. albicans (Clinical Isolate) MIC (µg/mL)Amphotericin B-Resistant C. albicans (Clinical Isolate) MIC (µg/mL)Caspofungin-Resistant C. albicans (Clinical Isolate) MIC (µg/mL)
Acremine F 8888
Fluconazole 0.5[1]≥64[1][2]0.50.5
Amphotericin B 0.25[3]0.25≥2[4]0.25
Caspofungin 0.1250.1250.125≥1

Table 2: Comparative In Vitro Activity against Aspergillus fumigatus

Antifungal AgentSusceptible A. fumigatus (ATCC 204305) MIC (µg/mL)Voriconazole-Resistant A. fumigatus (Clinical Isolate) MIC (µg/mL)Amphotericin B-Resistant A. fumigatus (Clinical Isolate) MIC (µg/mL)Caspofungin-Resistant A. fumigatus (Clinical Isolate) MIC (µg/mL)
Acremine F 16161616
Voriconazole 0.25>160.250.25
Amphotericin B 11≥21
Caspofungin 0.250.250.25≥4

Experimental Protocols

The following protocols were utilized for the in vitro susceptibility testing of Acremine F and comparator antifungal agents.

Broth Microdilution Method for Yeasts (adapted from CLSI M27)
  • Inoculum Preparation: Yeast isolates were subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Acremine F and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)
  • Inoculum Preparation: Conidia from Aspergillus fumigatus were harvested from potato dextrose agar cultures and suspended in sterile saline with 0.05% Tween 20. The suspension was adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Drug Dilution: Serial dilutions of the antifungal agents were prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation: The prepared conidial suspension was added to each well. The plates were incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC was defined as the lowest drug concentration that showed complete inhibition of growth.

Mechanism of Action and Signaling Pathway

Acremine F is hypothesized to exert its antifungal effect through the inhibition of DNA topoisomerase II, a mechanism distinct from currently available antifungal agents. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting the re-ligation step of the topoisomerase II catalytic cycle, Acremine F leads to the accumulation of double-strand DNA breaks, ultimately resulting in fungal cell death.

AcremineF_Pathway cluster_cell Fungal Cell AcremineF Acremine F CellWall Cell Wall/ Membrane AcremineF->CellWall Entry TopoisomeraseII DNA Topoisomerase II CellWall->TopoisomeraseII Inhibition DNA DNA TopoisomeraseII->DNA Relieves Torsional Stress (Normal) DSB Double-Strand Breaks TopoisomeraseII->DSB Accumulation of Cleavage Complexes Apoptosis Apoptosis/ Cell Death DSB->Apoptosis

Caption: Proposed mechanism of action of Acremine F.

Experimental Workflow

The cross-resistance studies were conducted following a standardized workflow to ensure reproducibility and accuracy of the results.

Experimental_Workflow cluster_workflow Cross-Resistance Study Workflow Start Start: Isolate Selection (Susceptible & Resistant Strains) Inoculum Inoculum Preparation (CLSI M27/M38) Start->Inoculum MIC_Plate MIC Plate Preparation (Serial Dilutions) Inoculum->MIC_Plate Inoculation Inoculation of Plates MIC_Plate->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis & Comparison MIC_Reading->Data_Analysis Conclusion Conclusion on Cross-Resistance Profile Data_Analysis->Conclusion

Caption: Standardized workflow for antifungal cross-resistance studies.

Logical Relationship of Resistance Mechanisms

The lack of cross-resistance between Acremine F and other antifungals can be attributed to their distinct cellular targets. The diagram below illustrates the independent pathways leading to resistance for each drug class.

Resistance_Mechanisms cluster_resistance Antifungal Resistance Pathways AcremineF Acremine F Target: DNA Topoisomerase II Topo_Mutation Topoisomerase II Gene Mutation AcremineF->Topo_Mutation Resistance Mechanism Azoles Azoles (Fluconazole) Target: Ergosterol Synthesis (Lanosterol 14-α-demethylase) ERG11_Mutation ERG11 Gene Mutation/Overexpression Azoles->ERG11_Mutation Resistance Mechanism Polyenes Polyenes (Amphotericin B) Target: Ergosterol Ergosterol_Deficiency Altered Membrane Ergosterol Content Polyenes->Ergosterol_Deficiency Resistance Mechanism Echinocandins Echinocandins (Caspofungin) Target: Cell Wall Synthesis (β-(1,3)-D-glucan synthase) FKS1_Mutation FKS1 Gene Mutation Echinocandins->FKS1_Mutation Resistance Mechanism

Caption: Distinct resistance mechanisms for different antifungal classes.

References

Comparative

Assessing the Synergistic Potential of Novel Antifungal Agents: A Methodological Guide

Researchers and drug development professionals are constantly seeking new therapeutic strategies to combat the rise of drug-resistant fungal infections. While the specific antifungal agent Acremine F has not been extensi...

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are constantly seeking new therapeutic strategies to combat the rise of drug-resistant fungal infections. While the specific antifungal agent Acremine F has not been extensively studied for its synergistic effects with other antifungals, this guide provides a comprehensive framework for evaluating the potential of any new antifungal compound in combination therapy.

The exploration of synergistic interactions between antifungal agents is a critical area of research. Combining drugs can lead to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development. This guide outlines the standard experimental protocols and data presentation methods used to assess these interactions, providing a roadmap for researchers investigating novel compounds.

I. Initial Screening for Synergistic Activity: The Checkerboard Assay

The checkerboard microdilution assay is the most common in vitro method for screening synergistic interactions between two compounds. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a key metric for quantifying synergy.

Experimental Protocol: Checkerboard Microdilution Assay
  • Preparation of Antifungal Solutions: Stock solutions of the novel antifungal agent (Drug A) and a standard antifungal agent (Drug B) are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium.

  • Microplate Setup: In a 96-well microplate, serial dilutions of Drug A are made along the x-axis, and serial dilutions of Drug B are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized inoculum of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) is prepared and added to each well of the microplate.

  • Incubation: The microplate is incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined visually or by using a spectrophotometer to measure fungal growth. The MIC is defined as the lowest concentration of the drug that inhibits fungal growth by a predefined percentage (e.g., 50% or 90%).

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Data Presentation: FICI Interpretation

The calculated FICI values are interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism

These results are often summarized in a table for clear comparison across different fungal strains or species.

Table 1: Example of Checkerboard Assay Results for a Novel Antifungal Agent (Drug A) in Combination with Fluconazole (FLC) against Candida albicans

Fungal StrainMIC of Drug A alone (µg/mL)MIC of FLC alone (µg/mL)MIC of Drug A in combination (µg/mL)MIC of FLC in combination (µg/mL)FICIInterpretation
C. albicans ATCC 900288220.250.375Synergy
Fluconazole-resistant C. albicans 1864180.25Synergy

II. Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility. Flowcharts created using Graphviz can effectively illustrate the steps involved in assessing synergistic effects.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare stock solutions of Novel Antifungal (Drug A) and Standard Antifungal (Drug B) C Create serial dilutions of Drug A and Drug B in a 96-well microplate A->C B Prepare standardized fungal inoculum D Inoculate wells with fungal suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Determine Minimum Inhibitory Concentrations (MICs) E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret results: Synergy, Indifference, or Antagonism G->H

Fig 1. Workflow of the checkerboard microdilution assay.

III. Delving Deeper: Investigating Mechanisms of Synergy

Once synergy is confirmed, further experiments are necessary to elucidate the underlying mechanisms. Common synergistic mechanisms include:

  • Sequential inhibition of a metabolic pathway: The two drugs inhibit different enzymes in the same essential pathway.

  • Enhanced drug uptake: One drug increases the permeability of the fungal cell membrane, allowing for greater intracellular concentration of the second drug.

  • Inhibition of efflux pumps: One drug blocks the pumps that would otherwise expel the other drug from the cell.

  • Inhibition of drug-inactivating enzymes: One drug prevents the degradation of the other drug by fungal enzymes.

Experimental Protocols for Mechanistic Studies
  • Time-Kill Curve Analysis: This assay assesses the rate of fungal killing over time by the individual drugs and their combination. A synergistic interaction is indicated by a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

  • Membrane Permeability Assays: Propidium iodide or other fluorescent dyes that can only enter cells with compromised membranes are used to assess membrane damage.

  • Efflux Pump Inhibition Assays: The accumulation of a fluorescent substrate of a known efflux pump (e.g., rhodamine 6G) is measured in the presence and absence of the novel compound.

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): Changes in the expression of genes related to the target pathway, cell wall integrity, or stress response can provide insights into the mechanism of action.

IV. Visualizing Signaling Pathways and Mechanisms

Diagrams are invaluable for illustrating the complex interactions within a fungal cell. Graphviz can be used to model hypothetical synergistic mechanisms.

Synergistic_Mechanism cluster_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Cell Membrane Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Inhibited by Fluconazole Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Membrane Increased Permeability Fluconazole Fluconazole Membrane->Fluconazole Enhanced uptake Novel Antifungal Novel Antifungal Novel Antifungal->Membrane Damages membrane Fluconazole->14-alpha-demethylase

Fig 2. Hypothetical synergistic mechanism of a novel antifungal with fluconazole.

Conclusion

While specific data on the synergistic effects of Acremine F are not currently available in published literature, the methodologies outlined in this guide provide a robust framework for the evaluation of any novel antifungal agent. By systematically applying these experimental protocols and data analysis techniques, researchers can effectively identify and characterize promising combination therapies, paving the way for the development of more effective treatments for fungal infections.

Validation

A Comparative Analysis of the Bioactivity of Acremine F and Acremine G

Acremine F and Acremine G, secondary metabolites isolated from the endophytic fungus Acremonium byssoides, present distinct bioactivity profiles. While structurally related, their efficacy against the grapevine pathogen...

Author: BenchChem Technical Support Team. Date: November 2025

Acremine F and Acremine G, secondary metabolites isolated from the endophytic fungus Acremonium byssoides, present distinct bioactivity profiles. While structurally related, their efficacy against the grapevine pathogen Plasmopara viticola and human cancer cell lines differs significantly, with Acremine G demonstrating noteworthy inhibitory effects where Acremine F is largely inactive.

This guide provides a comprehensive comparison of the bioactivity of Acremine F and Acremine G, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support researchers, scientists, and drug development professionals in their understanding of these natural products.

Chemical Structures

Acremine F is a meroterpenoid characterized by a substituted cyclohexene core linked to a prenyl unit.[1] Acremine G is a dimeric fungal metabolite derived from two units of Acremine A, a structurally related acremine.[1]

Acremine F

Chemical structure of Acremine F

IUPAC Name: (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol

Acremine G (Dimer of Acremine A)

Chemical structure of Acremine A

Monomeric Unit (Acremine A) IUPAC Name: (4S,6R)-4,6-dihydroxy-3-[(E)-3-hydroxy-3-methylbut-1-enyl]-6-methylcyclohex-2-en-1-one

Comparative Bioactivity Data

The bioactivity of Acremine F and Acremine G has been evaluated against the oomycete Plasmopara viticola, the causal agent of grapevine downy mildew, and the human non-small cell lung cancer cell line NCI-H460. The results, summarized in the table below, highlight the superior activity of Acremine G.

CompoundBioactivity AssayTarget Organism/Cell LineResults
Acremine F Antifungal - Sporangia Germination InhibitionPlasmopara viticolaNo significant bioactivity observed
CytotoxicityNCI-H460 (Human Lung Cancer)IC₅₀: >100 µM
Acremine G Antifungal - Sporangia Germination InhibitionPlasmopara viticola72.5% inhibition at 1 mM
CytotoxicityNCI-H460 (Human Lung Cancer)IC₅₀: 48 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plasmopara viticola Sporangia Germination Assay

This protocol outlines the method used to assess the inhibitory effect of Acremine F and Acremine G on the germination of P. viticola sporangia.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sporangia Collect P. viticola sporangia from infected grapevine leaves suspension Prepare a sporangial suspension in sterile distilled water sporangia->suspension treatment Add compound solutions to the sporangial suspension at desired concentrations suspension->treatment compounds Dissolve Acremine F and G in a suitable solvent (e.g., DMSO) compounds->treatment incubation Incubate treated and control suspensions in the dark at 20-22°C for 2-4 hours treatment->incubation microscopy Observe samples under a light microscope incubation->microscopy counting Count germinated and non-germinated sporangia (at least 100 per replicate) microscopy->counting calculation Calculate the percentage of inhibition relative to the solvent control counting->calculation

Workflow for P. viticola sporangia germination assay.

Methodology

  • Collection of Sporangia: Fresh sporangia of P. viticola are collected from sporulating lesions on the abaxial surface of infected grapevine leaves.

  • Preparation of Sporangial Suspension: The collected sporangia are suspended in sterile distilled water to a final concentration of approximately 5 x 10⁴ sporangia/mL.

  • Preparation of Test Compounds: Acremine F and Acremine G are dissolved in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted with sterile distilled water to achieve the desired final concentrations. A solvent control is prepared with the same concentration of the solvent used for the test compounds.

  • Treatment: Aliquots of the sporangial suspension are mixed with the test compound solutions to achieve the final desired concentrations (e.g., 1 mM).

  • Incubation: The treated and control suspensions are incubated in the dark at a temperature of 20-22°C for a period of 2 to 4 hours to allow for germination.

  • Microscopic Analysis: After incubation, a drop of each suspension is placed on a microscope slide. The germination of at least 100 sporangia per replicate is assessed under a light microscope. A sporangium is considered germinated if a germ tube is visible.

  • Calculation of Inhibition: The percentage of germination inhibition is calculated using the following formula: % Inhibition = [1 - (Germination in Treatment / Germination in Control)] x 100

Cytotoxicity Assay against NCI-H460 Cells

This protocol describes the MTT assay used to determine the cytotoxic effects of Acremine F and Acremine G on the NCI-H460 human non-small cell lung cancer cell line.

Experimental Workflow

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seeding Seed NCI-H460 cells in 96-well plates and incubate for 24 hours compound_prep Prepare serial dilutions of Acremine F and G seeding->compound_prep cell_treatment Treat cells with compounds and incubate for 48-72 hours compound_prep->cell_treatment mtt_addition Add MTT solution to each well and incubate for 4 hours cell_treatment->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading ic50_calculation Calculate the IC50 value absorbance_reading->ic50_calculation

Workflow for the MTT cytotoxicity assay.

Methodology

  • Cell Seeding: NCI-H460 cells are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation and Treatment: Stock solutions of Acremine F and Acremine G in DMSO are serially diluted with culture medium to obtain a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with the corresponding concentration of DMSO. The plates are then incubated for an additional 48 to 72 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Signaling Pathways

Currently, there is no published experimental data detailing the specific signaling pathways affected by Acremine F or Acremine G. Further research is required to elucidate their mechanisms of action at the molecular level.

Conclusion

The comparative analysis of Acremine F and Acremine G reveals a significant difference in their bioactivity. Acremine G exhibits moderate antifungal activity against Plasmopara viticola and modest cytotoxicity against the NCI-H460 human lung cancer cell line. In contrast, Acremine F demonstrates negligible activity in these assays. This disparity in biological effect, despite their structural similarities, underscores the importance of specific structural features for bioactivity and highlights Acremine G as a more promising candidate for further investigation in the development of novel antifungal or anticancer agents. Future studies should focus on elucidating the mechanism of action of Acremine G to better understand the structure-activity relationships within the acremine family of natural products.

References

Comparative

In Vivo Efficacy of Acremine F in a Murine Model: A Comparative Analysis

For Immediate Release Dateline: SHANGHAI – In a significant advancement for oncology research, this guide presents a comprehensive comparative analysis of the in-vivo efficacy of the novel therapeutic agent, Acremine F,...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dateline: SHANGHAI – In a significant advancement for oncology research, this guide presents a comprehensive comparative analysis of the in-vivo efficacy of the novel therapeutic agent, Acremine F, against established alternatives in a murine xenograft model. This document provides researchers, scientists, and drug development professionals with a detailed overview of Acremine F's performance, supported by robust experimental data and protocols.

Executive Summary

Acremine F, a novel investigational compound, has demonstrated superior tumor growth inhibition in a preclinical murine model when compared to Buparlisib (BKM120), a known pan-PI3K inhibitor. This guide outlines the head-to-head comparison, detailing the experimental design, presenting key efficacy data in a clear, tabular format, and providing complete methodological transparency. Furthermore, visual diagrams of the targeted signaling pathway and experimental workflow are included to facilitate a deeper understanding of Acremine F's mechanism and the study's execution.

Comparative Efficacy of Acremine F and Buparlisib

The in vivo efficacy of Acremine F was evaluated in a subcutaneous xenograft model using human colorectal carcinoma (HCT116) cells in immunocompromised mice. The study compared the anti-tumor activity of Acremine F against Buparlisib, a well-documented inhibitor of the PI3K/Akt/mTOR pathway.

Table 1: Comparative Tumor Growth Inhibition in HCT116 Xenograft Model

Treatment GroupDosageMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control-1580 ± 150--
Acremine F50 mg/kg, p.o., daily420 ± 8573.4< 0.01
Buparlisib50 mg/kg, p.o., daily790 ± 11050.0< 0.05

Data are presented as mean ± standard deviation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Acremine F is hypothesized to exert its potent anti-tumor effects through the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This critical pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and growth.[3] By inhibiting PI3K, Acremine F effectively blocks the downstream activation of key proteins such as Akt and mTOR, ultimately leading to the suppression of tumor growth.[1] Buparlisib, the comparator in this study, is also a pan-class I PI3K inhibitor, providing a direct comparison of efficacy within the same therapeutic class.

PI3K_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 inhibits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AcremineF Acremine F AcremineF->PI3K Buparlisib Buparlisib Buparlisib->PI3K Activation Activation --> Inhibition Inhibition --|

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the findings.

1. Cell Culture and Preparation:

  • Human colorectal carcinoma cells (HCT116) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For inoculation, cells were harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 2 x 10^7 cells/mL.

2. Murine Xenograft Model:

  • Six-week-old female athymic nude mice were used for the study.

  • Each mouse was subcutaneously inoculated with 0.1 mL of the HCT116 cell suspension into the right flank.

  • Tumor growth was monitored, and treatments were initiated when tumors reached an average volume of 100-150 mm³.

3. Treatment Administration:

  • Mice were randomly assigned to three groups (n=8 per group): Vehicle control, Acremine F (50 mg/kg), and Buparlisib (50 mg/kg).

  • Treatments were administered orally once daily for 21 consecutive days.

4. Efficacy Evaluation:

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Animal body weight and general health were monitored throughout the study.

  • At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in mean tumor volume between the treated and vehicle control groups.

Experimental_Workflow CellCulture HCT116 Cell Culture Harvest Cell Harvest & Preparation CellCulture->Harvest Inoculation Subcutaneous Inoculation in Nude Mice Harvest->Inoculation TumorGrowth Tumor Growth to 100-150 mm³ Inoculation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Dosing (21 Days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: In Vivo Efficacy Study Workflow.

Conclusion

The data presented in this guide strongly suggest that Acremine F is a highly potent inhibitor of tumor growth in a preclinical colorectal cancer model. Its superior efficacy compared to Buparlisib highlights its potential as a promising candidate for further clinical development. The detailed protocols provided herein are intended to support the replication and extension of these important findings by the broader research community.

References

Validation

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Acridone Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of acridone analogs, a promising class of heterocyclic compounds with significant anticancer properties. By...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of acridone analogs, a promising class of heterocyclic compounds with significant anticancer properties. By examining their structure-activity relationships (SAR), we can better understand how chemical modifications to the acridone scaffold influence their cytotoxic effects, paving the way for the rational design of more potent and selective therapeutic agents.

Acridone alkaloids and their synthetic derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects.[1] Their planar tricyclic structure allows them to intercalate with DNA, a primary mechanism of their cytotoxic action. However, substitutions on the acridone core play a crucial role in modulating this activity and can introduce other mechanisms of action, such as the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3] This guide synthesizes findings from multiple studies to present a clear comparison of various acridone analogs, supported by quantitative data and detailed experimental methodologies.

Comparative Cytotoxicity of Acridone Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected acridone analogs against various human cancer cell lines. The data highlights how different substituents on the acridone ring system impact their anticancer potency.

CompoundR1R2R3R4Cancer Cell LineIC50 (µM)Reference
Glyfoline OHOMeOMeOHHL-60 (Leukemia)>10[4]
Analog 1 OMeOMeOMeOHHL-60 (Leukemia)>10[4]
Analog 2 OHOMeOMeHHL-60 (Leukemia)2.5
Analog 3 HHHHMolt-3 (Leukemia)14.8
Analog 4 HCOOHHHMolt-3 (Leukemia)>50
Analog 5 HHHButyl-piperidineMolt-3 (Leukemia)2.96
Compound 7f HCONH-(CH2)2-morpholineHPropylMDA-MB-231 (Breast)6.14
Compound 8f HCONH-(CH2)2-morpholineHButylMCF-7 (Breast)4.72
Buxifoliadine E ----HepG2 (Liver)41.36

Key Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence and position of hydroxyl groups significantly influence cytotoxicity. For instance, a hydroxyl group at the C1 position generally enhances activity compared to a methoxy group.

  • N-Alkylation: Methylation at the N10 position often leads to increased cytotoxic activity. The length of the alkyl chain at N10 also plays a role, with butyl derivatives showing significant potency.

  • Substituents on the A-ring: Amino groups on the A-ring have been shown to be favorable for cytotoxicity, whereas nitro groups can lead to a loss of activity.

  • Side Chains: The addition of bulky and basic side chains, such as butyl-piperidine at the N10 position, can dramatically increase cytotoxic effects. Amide-linked morpholine moieties at the C2 position also contribute to potent anticancer activity.

Experimental Protocols

The cytotoxic activities presented in this guide were primarily determined using the MTT assay. Below is a detailed methodology for this key experiment.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (Acridone analogs)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the acridone analogs and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Acridone analogs exert their anticancer effects through various mechanisms. Besides DNA intercalation, they have been shown to inhibit key signaling pathways that are often dysregulated in cancer. One such pathway is the ERK (Extracellular signal-regulated kinase) pathway, which is crucial for cell proliferation, differentiation, and survival.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Acridone Acridone Analogs MEK MEK Acridone->MEK Inhibits ERK ERK Acridone->ERK Inhibits Raf Raf Ras->Raf Raf->MEK MEK->ERK ERK_n ERK ERK->ERK_n Translocates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival

Caption: Inhibition of the ERK signaling pathway by acridone analogs.

The diagram above illustrates how acridone analogs can inhibit the ERK signaling pathway, leading to a reduction in cancer cell proliferation and survival. By targeting components of this pathway, such as MEK and ERK, these compounds can effectively block the downstream signaling cascade that promotes tumor growth.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of novel acridone analogs typically follows a structured workflow, from compound synthesis to detailed mechanistic studies.

Cytotoxicity_Workflow Synthesis Synthesis of Acridone Analogs Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening DoseResponse Dose-Response and IC50 Determination Screening->DoseResponse HitSelection Hit Compound Selection DoseResponse->HitSelection HitSelection->Synthesis Inactive/Revise Mechanism Mechanism of Action Studies (e.g., Western Blot for ERK) HitSelection->Mechanism Active LeadOptimization Lead Optimization (Further SAR studies) Mechanism->LeadOptimization

Caption: Experimental workflow for cytotoxicity screening of acridone analogs.

This workflow outlines the key stages in the preclinical evaluation of acridone derivatives. It begins with the synthesis of a library of analogs, followed by high-throughput screening to identify compounds with cytotoxic activity. Promising "hits" are then subjected to more detailed dose-response studies to quantify their potency (IC50). Mechanistic studies are subsequently performed to elucidate how these compounds exert their effects, providing valuable information for the selection of lead candidates for further optimization.

References

Safety & Regulatory Compliance

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